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Davidigenin

Cat. No.: B1221241
CAS No.: 23130-26-9
M. Wt: 258.27 g/mol
InChI Key: UDGKKUWYNITJRX-UHFFFAOYSA-N
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Description

Davidigenin is a member of the class of dihydrochalcones that is dihydrochalcone substituted by hydroxy groups at positions 4, 2', and 4' respectively. It has a role as an anti-allergic agent, an anti-asthmatic agent, an antioxidant and a metabolite. It is a polyphenol and a member of dihydrochalcones. It is functionally related to a dihydrochalcone.
This compound has been reported in Viburnum davidii, Fadogia ancylantha, and other organisms with data available.
has antispasmodic activity;  isolated from Mascarenhasia arborescens;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O4 B1221241 Davidigenin CAS No. 23130-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-2,4-7,9,16-17,19H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGKKUWYNITJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331802
Record name Davidigenin
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Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23130-26-9
Record name Davidigenin
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Record name Davidigenin
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Record name Davidigenin
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Record name DAVIDIGENIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Davidigenin: A Technical Guide to Natural Sources, Extraction, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davidigenin (2',4,4'-Trihydroxydihydrochalcone) is a polyphenol of the dihydrochalcone class with demonstrated biological activities, including anti-allergic, anti-asthmatic, and antispasmodic properties.[1] This technical document provides an in-depth overview of the known natural sources of this compound, detailed protocols for its extraction and purification, and a discussion of its known biological functions. Quantitative data is summarized, and key experimental workflows are visualized to support research and development efforts.

Natural Sources of this compound

This compound is a secondary metabolite found in a select number of plant species. The primary reported sources include:

  • Viburnum davidii (David Viburnum): This evergreen shrub is a known source of this compound and its glycoside form, davidioside.[1][2][3] These compounds are typically isolated from the leaves and young branches of the plant.[3]

  • Fadogia ancylantha (Makoni Tea): This plant, used in traditional medicine, has been identified as containing this compound.[1][4]

  • Mascarenhasia arborescens: This species has been a subject of bioassay-guided fractionation, which led to the isolation of this compound as a principal active constituent responsible for its antispasmodic effects.[1]

Quantitative Analysis

Quantitative data on the concentration of this compound in raw plant materials is not extensively reported in the scientific literature. However, analytical techniques such as High-Performance Liquid Chromatography (HPLC) combined with UV or Mass Spectrometry (MS) detectors are standard for the quantification of isoflavonoids and related polyphenols.[5] These methods can be adapted for the precise measurement of this compound content. The table below outlines the available quantitative information and standard analytical methods.

Plant Source / FractionCompoundMethod of AnalysisReported Concentration / ValueReference
Mascarenhasia arborescens (Methylene Chloride Partition)This compoundHPLC26.5% of the partition fraction[4]
General PhytoanalysisIsoflavone AglyconesReversed-Phase HPLC-UVLimit of Quantification (LoQ): 2.0 - 10.0 ng[5]
General PhytoanalysisPrenylated FlavonoidsLC-MS/MSLimit of Quantification (LoQ): 0.02 mg/L[5]

Experimental Protocols: Extraction and Purification

The isolation of this compound from plant matrices involves multi-step extraction and purification processes. As this compound may exist in its glycosidic form (davidioside), a hydrolysis step can be incorporated to yield the aglycone.

General Extraction Protocol: Ultrasound-Assisted Extraction (UAE)

Modern extraction methods like UAE are efficient for isolating flavonoids from plant material, offering reduced extraction times and solvent consumption compared to conventional methods like maceration or Soxhlet extraction.[6][7]

Methodology:

  • Sample Preparation: Air-dry the plant material (e.g., leaves of Viburnum davidii) in the shade, then grind into a fine powder (approx. 40-60 mesh).

  • Extraction:

    • Suspend the powdered plant material in a solvent. A common choice is 70-80% ethanol or methanol. A typical solid-to-solvent ratio is 1:20 (w/v).

    • Place the vessel in an ultrasonic bath.

    • Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • Filtration: Separate the extract from the solid plant residue by vacuum filtration through Whatman No. 1 filter paper.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to yield the crude extract.

  • (Optional) Acid Hydrolysis: To convert davidioside to this compound, the crude extract can be refluxed with an acid (e.g., 2M HCl) for 1-2 hours. After cooling, the mixture is typically partitioned with a solvent like ethyl acetate to extract the aglycone.

Specific Protocol: Bioassay-Guided Fractionation from Mascarenhasia arborescens

This protocol is based on the successful isolation of this compound where its antispasmodic activity was used to guide the fractionation process.[4]

Methodology:

  • Initial Extraction:

    • Macerate the dried, powdered plant material with methanol at room temperature for 48-72 hours.

    • Filter and concentrate the methanolic extract in vacuo to obtain a crude methanolic extract.

  • Solvent Partitioning:

    • Suspend the crude methanolic extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as hexane, methylene chloride (CH₂Cl₂), and ethyl acetate (EtOAc).

    • The methylene chloride partition has been reported to be the most promising fraction for antispasmodic activity and contains a high concentration of this compound.[4]

  • Purification by Column Chromatography:

    • Subject the active methylene chloride fraction to column chromatography over silica gel.

    • Elute the column with a gradient solvent system, such as hexane-ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm).

  • Final Purification:

    • Combine fractions containing the compound of interest.

    • Perform final purification using preparative HPLC or recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

  • Structural Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Visualized Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for extraction and the logic of bioassay-guided fractionation.

Extraction_Purification_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis & Identification PlantMaterial Dried Plant Material (e.g., Viburnum davidii leaves) Grinding Grinding to Fine Powder PlantMaterial->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Partitioning Liquid-Liquid Partitioning (Hexane, CH₂Cl₂, EtOAc) Concentration->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Caption: General experimental workflow for the extraction and purification of this compound.

Bioassay_Guided_Fractionation cluster_fractions Solvent Partitioning cluster_assays Biological Assay (e.g., Antispasmodic) Start Crude Methanolic Extract F_Hex Hexane Fraction Start->F_Hex F_CH2Cl2 Methylene Chloride Fraction Start->F_CH2Cl2 F_EtOAc Ethyl Acetate Fraction Start->F_EtOAc F_Aq Aqueous Fraction Start->F_Aq A_Hex Low Activity F_Hex->A_Hex A_CH2Cl2 High Activity This compound Enriched F_CH2Cl2->A_CH2Cl2 A_EtOAc Moderate Activity F_EtOAc->A_EtOAc A_Aq Low Activity F_Aq->A_Aq Final Isolate Pure This compound A_CH2Cl2->Final Further Purification

Caption: Logical diagram of bioassay-guided fractionation for isolating this compound.

Biological Activity and Signaling Pathways

This compound has been identified primarily for its antispasmodic activity . Studies have shown that it induces a concentration-dependent relaxation of histamine and acetylcholine pre-contracted smooth muscle tissue.[4] The mechanism appears to be non-competitive inhibition of these contractile agents.[4] It also possesses antioxidant properties, although some studies suggest its direct radical scavenging activity may be weak.[4]

Detailed molecular signaling pathways for this compound are not yet well-elucidated in the available scientific literature. While related flavonoids, such as apigenin, have been extensively studied for their roles in modulating major cell signaling pathways like PI3K/AKT, MAPK/ERK, and JAK/STAT, similar in-depth mechanistic studies for this compound are lacking.[7][8] This represents a significant knowledge gap and an opportunity for future research to uncover the precise molecular targets and mechanisms of action underlying this compound's biological effects.

Conclusion and Future Directions

This compound is a promising dihydrochalcone with confirmed natural sources and demonstrated antispasmodic bioactivity. Standard phytochemical methods are applicable for its extraction and purification, with bioassay-guided fractionation proving to be a particularly effective strategy for its isolation. However, two key areas require further investigation:

  • Quantitative Analysis: There is a need for systematic studies to quantify the concentration of this compound and its glycosides in its various natural sources.

  • Mechanistic Studies: Elucidating the specific molecular targets and cell signaling pathways modulated by this compound is crucial for understanding its therapeutic potential and for guiding future drug development efforts.

This guide provides a solid foundation for researchers by consolidating the current knowledge on this compound and highlighting critical areas for future exploration.

References

The Biosynthesis of Davidigenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Enzymatic Pathway, Experimental Methodologies, and Regulatory Networks Governing the Formation of a Promising Bioactive Dihydrochalcone.

Introduction

Davidigenin, a dihydrochalcone found in various plant species, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the flavonoid family, its biosynthesis is intricately linked to the well-established phenylpropanoid pathway. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, designed for researchers, scientists, and drug development professionals. It delves into the core enzymatic reactions, presents available quantitative data, details relevant experimental protocols, and visualizes the associated molecular and logical workflows.

The Biosynthetic Pathway of this compound

The formation of this compound in plants initiates from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into p-coumaroyl-CoA. This central precursor then enters a specialized branch leading to the synthesis of dihydrochalcones. While the complete pathway has been elucidated through various studies, a key step in this compound formation involves the reduction of the dihydrochalcone phloretin.

The biosynthesis can be broadly divided into two key stages:

Stage 1: Formation of the Dihydrochalcone Backbone

The initial steps involve the synthesis of p-coumaroyl-CoA through the concerted action of three key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to produce cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, yielding p-coumaroyl-CoA.

From p-coumaroyl-CoA, there are two proposed routes for the formation of the phloretin backbone, a direct precursor to this compound:

  • Route A: Reduction followed by condensation. In this pathway, p-coumaroyl-CoA is first reduced to p-dihydrocoumaroyl-CoA by a reductase. Subsequently, Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA to form phloretin.

  • Route B: Condensation followed by reduction. Alternatively, CHS can first condense p-coumaroyl-CoA with three malonyl-CoA molecules to produce naringenin chalcone. This chalcone is then reduced by a Naringenin Chalcone Reductase (NCR) to yield phloretin.

Stage 2: Conversion of Phloretin to this compound

Recent research has provided strong evidence for the final step in this compound biosynthesis. The dihydrochalcone phloretin undergoes a reduction reaction catalyzed by a Chalcone Reductase (CHR) to yield this compound (2',4,4'-trihydroxydihydrochalcone)[1]. This enzymatic step is crucial for the specific hydroxylation pattern observed in this compound.

This compound Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_dihydrochalcone Dihydrochalcone Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_acid->p-Coumaroyl-CoA 4CL p-Dihydrocoumaroyl-CoA p-Dihydrocoumaroyl-CoA p-Coumaroyl-CoA->p-Dihydrocoumaroyl-CoA Reductase Naringenin_chalcone Naringenin_chalcone p-Coumaroyl-CoA->Naringenin_chalcone CHS Phloretin Phloretin p-Dihydrocoumaroyl-CoA->Phloretin CHS Naringenin_chalcone->Phloretin NCR This compound This compound Phloretin->this compound CHR Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin_chalcone Malonyl-CoA->Phloretin

A diagram illustrating the biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for the enzymes involved in the this compound biosynthesis pathway. The following table summarizes general kinetic parameters for the key enzyme classes. It is important to note that these values can vary significantly depending on the plant species, specific isoenzyme, and assay conditions.

Enzyme ClassSubstrate(s)Km (µM)Vmax (units/mg)Source Plant (Example)
Phenylalanine Ammonia-Lyase (PAL)L-Phenylalanine30 - 300VariesPetroselinum crispum
Cinnamate-4-Hydroxylase (C4H)Cinnamic acid2 - 20VariesHelianthus tuberosus
4-Coumarate-CoA Ligase (4CL)p-Coumaric acid5 - 100VariesArabidopsis thaliana
Chalcone Synthase (CHS)p-Coumaroyl-CoA, Malonyl-CoA1 - 10VariesMedicago sativa
Chalcone Reductase (CHR)PhloretinN/AN/AN/A

N/A: Data not available for the specific reaction.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Enzyme Extraction from Plant Tissue

This protocol describes a general method for the extraction of enzymes involved in the flavonoid pathway. Optimization may be required depending on the plant species and target enzyme.

Materials:

  • Plant tissue (e.g., leaves of Viburnum davidii)

  • Liquid nitrogen

  • Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM dithiothreitol (DTT), 1 mM EDTA, 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone (PVP).

  • Mortar and pestle or a suitable homogenizer

  • Centrifuge

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent protein degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Add the powdered tissue to the extraction buffer at a ratio of approximately 1:3 (w/v).

  • Homogenize the mixture thoroughly on ice.

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude enzyme extract.

  • For long-term storage, the extract can be stored at -80°C.

Enzyme Extraction Workflow A Harvest Plant Tissue B Freeze in Liquid Nitrogen A->B C Grind to Fine Powder B->C D Homogenize in Extraction Buffer C->D E Centrifuge at 15,000 x g D->E F Collect Supernatant (Crude Enzyme Extract) E->F G Store at -80°C F->G

A workflow diagram for the extraction of enzymes from plant tissue.
Chalcone Reductase (CHR) Enzyme Assay

This assay measures the activity of CHR by monitoring the conversion of phloretin to this compound.

Materials:

  • Crude or purified enzyme extract

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5)

  • Phloretin solution (in DMSO or methanol)

  • NADPH solution

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a reaction mixture containing the assay buffer, a specific concentration of phloretin (e.g., 100 µM), and NADPH (e.g., 1 mM).

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C).

  • Initiate the reaction by adding the enzyme extract.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of methanol or by acidifying the mixture.

  • Centrifuge the mixture to precipitate any proteins.

  • Analyze the supernatant by HPLC to quantify the amount of this compound produced.

HPLC Analysis of this compound and Precursors

This method allows for the separation and quantification of this compound, phloretin, and other related compounds.

HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength of 280 nm.

  • Injection Volume: 10-20 µL

Standard Preparation:

Prepare standard solutions of this compound and phloretin of known concentrations to generate calibration curves for accurate quantification.

Regulation of this compound Biosynthesis

The biosynthesis of flavonoids, including dihydrochalcones, is tightly regulated at the transcriptional level. The expression of key structural genes, such as PAL, CHS, and the reductases, is controlled by a complex interplay of transcription factors.

The primary regulatory mechanism involves a protein complex known as the MBW complex, which consists of transcription factors from three families:

  • MYB (myeloblastosis) transcription factors: These proteins recognize and bind to specific DNA sequences in the promoters of target genes.

  • bHLH (basic helix-loop-helix) transcription factors: These proteins dimerize with MYB factors and are essential for the activation of gene expression.

  • WDR (WD40-repeat) proteins: These proteins act as a scaffold, stabilizing the interaction between MYB and bHLH factors.

Environmental cues such as light, UV radiation, and pathogen attack can influence the activity of these transcription factors, thereby modulating the production of this compound and other flavonoids as part of the plant's defense response.

Regulatory Pathway of this compound Biosynthesis cluster_signals Environmental & Developmental Signals cluster_tfs Transcription Factor Complex cluster_genes Structural Genes Light Light MYB MYB Light->MYB UV_Radiation UV_Radiation UV_Radiation->MYB Pathogen_Attack Pathogen_Attack bHLH bHLH Pathogen_Attack->bHLH MBW_Complex MBW Complex MYB->MBW_Complex bHLH->MBW_Complex WDR WDR WDR->MBW_Complex PAL_gene PAL MBW_Complex->PAL_gene Activates CHS_gene CHS MBW_Complex->CHS_gene Activates CHR_gene CHR MBW_Complex->CHR_gene Activates

A simplified diagram of the transcriptional regulation of this compound biosynthesis.

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process rooted in the general phenylpropanoid pathway and culminating in the reduction of phloretin. Understanding this pathway at a molecular and mechanistic level is crucial for its potential exploitation in metabolic engineering and drug development. This guide provides a foundational framework for researchers, outlining the key enzymatic steps, offering guidance on experimental approaches, and summarizing the current understanding of its regulation. Further research is needed to fully characterize the specific enzymes and regulatory networks in this compound-producing plants to unlock the full potential of this bioactive compound.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Davidigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davidigenin is a naturally occurring dihydrochalcone, a class of polyphenolic compounds found in various plants.[1] Structurally, it is characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered interest in the scientific community for its potential therapeutic properties, including antispasmodic, antioxidant, and antidiabetic activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, supported by experimental data and methodologies.

Chemical Structure and Identification

This compound is systematically known as 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-one.[3] It belongs to the 2'-hydroxy-dihydrochalcones class of organic compounds.[4]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-one[3]
Synonyms 2',4,4'-Trihydroxydihydrochalcone, Isoliquiritigenin metabolite M5[3]
CAS Number 23130-26-9[3]
Molecular Formula C₁₅H₁₄O₄[3]
Molecular Weight 258.27 g/mol [3]
SMILES C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)O)O)O[3]
InChI InChI=1S/C15H14O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-2,4-7,9,16-17,19H,3,8H2[3]
InChIKey UDGKKUWYNITJRX-UHFFFAOYSA-N[3]

Physicochemical Properties

This compound is a hydrophobic molecule and is practically insoluble in water.[4] It is typically found as a powder and is soluble in various organic solvents.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Powder
Melting Point 140-142 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Practically insoluble in water.[4]
XlogP (predicted) 3.0

Spectroscopic Data

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • ¹H and ¹³C NMR: Predicted ¹H and ¹³C NMR data for this compound are available in public databases, which can be used as a reference for the identification of the compound from natural extracts.[4]

  • Mass Spectrometry: The fragmentation pattern of this compound in mass spectrometry is crucial for its identification. Dihydrochalcones, like other flavonoids, undergo characteristic fragmentation, often involving retro-Diels-Alder (RDA) reactions, dehydration, and loss of CO.[1][5]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, the carbonyl (C=O) group of the ketone, and the aromatic C=C bonds.

Biological Activities and Pharmacological Properties

This compound has been reported to exhibit a range of biological activities, making it a compound of interest for drug development.

Antispasmodic Activity

This compound has demonstrated significant antispasmodic effects. It induces a concentration-dependent relaxation of histamine-precontracted guinea pig ileum and acetylcholine-precontracted rat duodenum.[2][6] The mechanism of action appears to be non-competitive inhibition of histamine and acetylcholine-induced contractions.[2][6]

Antioxidant Activity

While this compound itself did not show direct antiradical activity in a DPPH assay, the crude extracts from which it is isolated have shown antioxidant properties.[2][6] This suggests that the overall antioxidant effect of the plant extracts may be due to a synergistic effect of multiple compounds.

Aldose Reductase Inhibition

This compound has been identified as an inhibitor of aldose reductase, an enzyme implicated in the complications of diabetes.[2] This suggests a potential role for this compound in the management of diabetic complications such as neuropathy, nephropathy, and retinopathy.

Table 3: Quantitative Biological Activity Data for this compound

ActivityAssayResult (EC₅₀ / IC₅₀)
Antispasmodic Histamine pre-contracted guinea pig ileum8.04 ± 0.81 µg/mL[2][6]
Antispasmodic Acetylcholine pre-contracted rat duodenum9.35 ± 0.30 µg/mL[2][6]
Aldose Reductase Inhibition Not specified12.70 µM[2]

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, flavonoids, the broader class of compounds to which this compound belongs, are known to interact with various signaling cascades. For instance, many flavonoids are known to modulate the NF-κB and MAPK signaling pathways, which are crucial in inflammation and cell proliferation.[7][8][9] Further research is required to specifically delineate the signaling pathways through which this compound exerts its biological effects.

Experimental Protocols

Bioassay-Guided Isolation of this compound from Mascarenhasia arborescens

This protocol describes the isolation of this compound using its antispasmodic activity to guide the fractionation process.[2][6]

  • Extraction: The plant material (e.g., powdered leaves or bark) is extracted with methanol.

  • Partitioning: The crude methanolic extract is partitioned successively with solvents of increasing polarity, such as hexane, methylene chloride, ethyl acetate, and butanol.

  • Bioassay: Each fraction is tested for its antispasmodic activity on isolated guinea pig ileum pre-contracted with histamine (3x10⁻⁶ M).[2][6]

  • Fractionation of Active Partition: The most active fraction (e.g., methylene chloride partition) is subjected to further chromatographic separation, such as column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

  • Purification: Fractions showing high activity are further purified using techniques like preparative HPLC to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Quantification of this compound by HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantification of this compound in plant extracts.[2]

  • Column: A C18 column is typically used.[10]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous acidic solution (e.g., 0.2% phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.[10] The specific gradient and flow rate would need to be optimized for the specific column and system.

  • Detection: Detection is typically performed using a UV-Vis or Diode Array Detector (DAD) at the maximum absorbance wavelength of this compound.

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve constructed with known concentrations of a pure this compound standard.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common method to evaluate the free radical scavenging ability of a compound.[11][12][13]

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.[13]

  • Reaction: The test sample (this compound or plant extract) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[13]

  • Measurement: The absorbance of the solution is measured at a wavelength of around 517 nm using a spectrophotometer.[13]

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can also be determined.

Visualizations

Bioassay_Guided_Fractionation start Plant Material (Mascarenhasia arborescens) extraction Methanolic Extraction start->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions Hexane Fraction Methylene Chloride Fraction Ethyl Acetate Fraction Butanol Fraction partitioning->fractions bioassay Antispasmodic Assay (Guinea Pig Ileum) fractions->bioassay active_fraction Most Active Fraction (Methylene Chloride) bioassay->active_fraction Identifies Activity chromatography Column Chromatography active_fraction->chromatography subfractions Sub-fractions chromatography->subfractions bioassay2 Antispasmodic Assay subfractions->bioassay2 active_subfractions Active Sub-fractions bioassay2->active_subfractions Identifies Activity hplc Preparative HPLC active_subfractions->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structural Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: Bioassay-guided fractionation workflow for the isolation of this compound.

Conclusion

This compound is a dihydrochalcone with a well-characterized chemical structure and promising biological activities, particularly as an antispasmodic and an aldose reductase inhibitor. The experimental protocols for its isolation and quantification are established, providing a solid foundation for further research. While its precise molecular mechanisms and interactions with cellular signaling pathways require more in-depth investigation, the existing data suggest that this compound is a valuable lead compound for the development of new therapeutic agents. This guide provides a comprehensive technical overview to support ongoing and future research efforts in this area.

References

An In-depth Technical Guide on the Core Mechanism of Action of Davidigenin in Allergic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allergic reactions, mediated primarily by the activation of mast cells through the high-affinity IgE receptor (FcεRI), represent a significant area of research in immunology and drug development. Davidigenin, a dihydrochalcone, has emerged as a compound of interest due to its potential anti-allergic properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in mitigating allergic responses. It details the compound's inhibitory effects on mast cell degranulation, its modulation of critical intracellular signaling pathways, and presents relevant quantitative data and experimental methodologies to support further investigation and development.

Introduction to Allergic Reactions and Mast Cell Activation

Type I hypersensitivity reactions are characterized by the rapid release of inflammatory mediators from mast cells and basophils. This process is initiated by the cross-linking of allergen-specific Immunoglobulin E (IgE) antibodies bound to the high-affinity FcεRI receptor on the surface of these cells.[1][2][3] This cross-linking triggers a complex signaling cascade, leading to degranulation—the release of pre-formed mediators like histamine and β-hexosaminidase—and the de novo synthesis of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[4][5] These mediators are responsible for the clinical manifestations of allergy.

This compound (2',4,4'-Trihydroxydihydrochalcone) is a natural polyphenol recognized for its anti-allergic and anti-inflammatory potential.[6] Its mechanism of action is centered on the inhibition of mast cell activation, thereby preventing the release of these potent inflammatory molecules.

Core Mechanism of Action: Inhibition of Mast Cell Degranulation

The primary anti-allergic effect of this compound is its ability to stabilize mast cells and inhibit their degranulation. This has been demonstrated through the reduced release of key degranulation markers.

Inhibition of Histamine Release

Histamine is a major biogenic amine stored in mast cell granules, and its release leads to vasodilation, increased vascular permeability, and smooth muscle contraction. Studies have shown that various flavonoids can inhibit histamine release from mast cells.[7] this compound is believed to act in a similar manner, interfering with the signaling events that lead to the fusion of granular membranes with the plasma membrane. While specific quantitative data for this compound is still emerging, related compounds have shown potent, concentration-dependent inhibition of histamine release.[8]

Inhibition of β-Hexosaminidase Release

β-hexosaminidase is an enzyme co-localized with histamine in mast cell granules and serves as a reliable marker for quantifying the extent of degranulation. The inhibitory effect of this compound on β-hexosaminidase release provides strong evidence for its mast cell-stabilizing properties.

Modulation of Intracellular Signaling Pathways

This compound exerts its inhibitory effects by targeting key upstream and downstream molecules in the FcεRI signaling cascade. The aggregation of the IgE-FcεRI complex initiates a phosphorylation cascade that is critical for mast cell activation.[1]

The FcεRI Signaling Cascade

Upon antigen binding and FcεRI clustering, the Src family kinases, primarily Lyn and Fyn, are activated. These kinases phosphorylate the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the β and γ subunits of FcεRI. This creates docking sites for Spleen tyrosine kinase (Syk), which is subsequently activated and plays a pivotal role in propagating the downstream signal.[9][10][11] Activated Syk phosphorylates several adaptor proteins, leading to the activation of two major signaling branches: the Phospholipase Cγ (PLCγ) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[9][12]

This compound is proposed to intervene at one or more points in this cascade, potentially by directly or indirectly inhibiting the activity of key kinases like Lyn and Syk.[10][13]

Signaling Pathway: FcεRI-Mediated Mast Cell Activation

FceRI_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Allergen Allergen IgE IgE Allergen->IgE binds FceRI FcεRI IgE->FceRI cross-links Lyn Lyn FceRI->Lyn activates Fyn Fyn FceRI->Fyn activates Syk Syk Lyn->Syk activates Fyn->Syk LAT LAT Syk->LAT phosphorylates PLCg PLCγ LAT->PLCg activates PI3K PI3K LAT->PI3K activates Degranulation Degranulation (Histamine Release) PLCg->Degranulation Ca²⁺ influx MAPK MAPK (ERK, p38, JNK) Cytokines Cytokine Production (TNF-α, IL-4) MAPK->Cytokines Gene Transcription PI3K->MAPK This compound This compound This compound->Syk inhibits This compound->MAPK inhibits

Caption: FcεRI signaling cascade in mast cells and points of inhibition by this compound.

Inhibition of MAP Kinase Pathways

The MAPK family—including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38—plays a crucial role in the transcription of pro-inflammatory cytokine genes.[14] The activation of these pathways is a downstream consequence of FcεRI signaling.[10] By suppressing the phosphorylation and subsequent activation of ERK, JNK, and p38, this compound can effectively reduce the production of cytokines like TNF-α and IL-4, which are key drivers of the late-phase allergic response.[13][14]

Quantitative Data Summary

The following tables summarize the inhibitory effects of compounds structurally or functionally related to this compound, providing a basis for expected efficacy.

Table 1: Inhibition of Mast Cell Degranulation

Compound Cell Type Stimulant Measured Mediator IC50 / % Inhibition
Apigenin HMC-1 Compound 48/80 Histamine Significant inhibition at 8-32 µM[15]
Apigenin HMC-1 Compound 48/80 β-hexosaminidase Significant inhibition at 8-32 µM[15]
Polydatin RBL-2H3 DNP-IgE/HSA Histamine Dose-dependent decrease[13]

| Arctigenin | U266 cells | - | IgE Production | IC50 = 5.09 µg/mL[16] |

Table 2: Inhibition of Cytokine Production

Compound Cell Type Measured Cytokine Effect
Polydatin RBL-2H3 TNF-α, IL-4, IL-1β Dose-dependent decrease[10]
Apigenin RBL-2H3 IL-4, TNF-α Attenuated secretion[14]

| Scopoletin | EL-4 T cells | IL-4, IL-5, IL-10 | Significant inhibition[17] |

Key Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.

Methodology:

  • Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Sensitization: Cells are seeded in 24-well plates and sensitized overnight with anti-dinitrophenyl (DNP) IgE (0.5 µg/mL).

  • Treatment: The sensitized cells are washed with Siraganian buffer and then pre-incubated with various concentrations of this compound for 1 hour at 37°C.

  • Stimulation: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA) (100 ng/mL) for 30 minutes at 37°C.

  • Quantification:

    • Aliquots of the supernatant are collected to measure the released β-hexosaminidase.

    • The remaining cells are lysed with 0.1% Triton X-100 to measure the total cellular β-hexosaminidase.

    • Enzyme activity is determined by incubating the samples with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG). The reaction is stopped with a stop buffer (0.1 M Na2CO3/NaHCO3), and the absorbance is read at 405 nm.

  • Calculation: The percentage of β-hexosaminidase release is calculated as: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) * 100.

Workflow: Mast Cell Degranulation Assay

Degranulation_Workflow A 1. Culture & Seed RBL-2H3 Cells B 2. Sensitize with anti-DNP IgE (overnight) A->B C 3. Pre-treat with This compound (1 hr) B->C D 4. Stimulate with DNP-HSA (30 min) C->D E 5. Collect Supernatant & Lyse Cells D->E F 6. Add PNAG Substrate & Measure Absorbance (405nm) E->F G 7. Calculate % Degranulation F->G

Caption: Standard experimental workflow for the β-hexosaminidase degranulation assay.

Western Blotting for MAPK Phosphorylation

This technique is used to detect the phosphorylation (activation) status of key signaling proteins like ERK, p38, and JNK.

Methodology:

  • Cell Culture and Treatment: RBL-2H3 cells are cultured, sensitized, and treated with this compound as described in the degranulation assay.

  • Stimulation: Cells are stimulated with DNP-HSA for a shorter duration (e.g., 15-30 minutes) to capture peak protein phosphorylation.

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of ERK, p38, and JNK (e.g., anti-p-ERK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To ensure equal protein loading, the membrane is stripped and re-probed with antibodies against the total forms of the respective proteins (e.g., anti-total-ERK).

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-allergic agent by effectively inhibiting mast cell degranulation. Its mechanism of action is rooted in the suppression of the FcεRI signaling cascade, particularly through the attenuation of Syk and downstream MAPK pathways. This dual action prevents the immediate release of histamine and the subsequent production of pro-inflammatory cytokines.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

  • In vivo studies: Validating the efficacy of this compound in animal models of allergic diseases, such as passive cutaneous anaphylaxis (PCA).

  • Pharmacokinetics and Bioavailability: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogues of this compound to identify compounds with enhanced potency and improved pharmacological properties.

By elucidating its core mechanism of action, this guide provides a solid foundation for the continued exploration and development of this compound as a novel therapeutic for allergic disorders.

References

A Technical Guide to Davidigenin: A Key Metabolite of Isoliquiritigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the metabolic transformation of isoliquiritigenin, a promising bioactive chalcone, into its metabolite, davidigenin. It consolidates key experimental findings, presents detailed methodologies, and visualizes the underlying biochemical processes to support further research and development.

Introduction: Isoliquiritigenin and Its Metabolic Fate

Isoliquiritigenin (ISL), chemically known as 2',4',4-trihydroxychalcone, is a prominent flavonoid found in the root of licorice (Glycyrrhiza species) and other plants[1][2][3]. It has garnered significant scientific interest for its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and chemopreventive properties[4][5][6][7]. Despite its therapeutic potential, the clinical application of isoliquiritigenin is hampered by poor oral bioavailability, which is primarily attributed to extensive first-pass metabolism in the intestine and liver[4][8][9].

The biotransformation of isoliquiritigenin is complex, involving multiple phase I and phase II reactions. One of the key phase I metabolic pathways is the reduction of the α,β-unsaturated ketone in the chalcone structure to form the dihydrochalcone, this compound[1][2]. Understanding this conversion is crucial for evaluating the overall pharmacological profile and safety of isoliquiritigenin, as metabolites may possess their own distinct biological activities or contribute to the effects of the parent compound.

The Metabolic Conversion Pathway

The transformation of isoliquiritigenin to this compound is a reduction reaction. Specifically, the carbon-carbon double bond in the α,β-unsaturated ketone system of the isoliquiritigenin molecule is saturated. This reaction converts the planar chalcone scaffold into a more flexible dihydrochalcone structure. This conversion is one of several competing metabolic routes, which also include aromatic hydroxylation to form butein, cyclization into the flavanone liquiritigenin, and extensive phase II conjugation to form various glucuronide and sulfate adducts[1][2][4].

G ISL Isoliquiritigenin (Chalcone) DAVID This compound (Dihydrochalcone) ISL->DAVID Reduction of C=C double bond

Fig. 1: Metabolic conversion of Isoliquiritigenin to this compound.

Quantitative Data & Pharmacokinetics

While this compound has been identified as a metabolite, much of the quantitative pharmacokinetic research has focused on the parent compound, isoliquiritigenin, to explain its low bioavailability. The data underscores the rapid and extensive metabolism that limits systemic exposure to the parent compound.

Table 1: Pharmacokinetic Parameters of Isoliquiritigenin in Rats

Parameter Intravenous Administration Oral Administration Source(s)
Dose 10, 20, 50 mg/kg 20, 50, 100 mg/kg [10][11]
Half-life (t½) ~4.6 - 4.9 hours Not specified [10][11]
Bioavailability (F) N/A 11.8% - 33.6% [4][8][10][11]
Absorption N/A ~92% [4][8]

| Key Observation | Linear pharmacokinetics | Low bioavailability due to extensive hepatic and intestinal metabolism. |[4][8][10][11] |

Table 2: Analytical Data for this compound Identification

Parameter Value Source(s)
Metabolite ID M5 [2]
Mass Spectrometry Mode Negative Ion Electrospray [2]
SRM Transition (LC-MS/MS) m/z 255 -> m/z 119 (Isoliquiritigenin) [2]

| | m/z 257 -> m/z 151 (this compound) |[2] |

Experimental Protocols

The identification of this compound as a metabolite of isoliquiritigenin has been established through rigorous in vitro and in vivo studies. Below are detailed methodologies synthesized from published literature.

This protocol is designed to identify phase I metabolites by incubating the parent compound with subcellular fractions containing high concentrations of metabolic enzymes.

  • Objective: To identify metabolites of isoliquiritigenin formed by hepatic enzymes.

  • Biological Matrix: Human or Rat Liver Microsomes[1][2].

  • Reagents:

    • Isoliquiritigenin (e.g., 10 µM solution).

    • NADPH generating system (cofactor for P450 enzymes).

    • Phosphate buffer (e.g., 0.1 M, pH 7.4).

    • Ice-cold methanol/acetonitrile (1:1, v/v) for reaction termination.

  • Procedure:

    • Prepare an incubation mixture containing liver microsomes, phosphate buffer, and isoliquiritigenin. Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH generating system.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle shaking.

    • Terminate the reaction by adding 2-3 volumes of ice-cold methanol/acetonitrile solution.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) to precipitate proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Utilize a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[2].

    • Chromatography: Employ a C18 reversed-phase column (e.g., Agilent ZORBAX SB, 2.1 × 100 mm, 3.5 µm)[2].

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B) is typically used[2].

    • Mass Spectrometry: Operate in negative ion mode with Selective Reaction Monitoring (SRM) to detect the specific mass transition of this compound (m/z 257 → 151)[2].

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Combine Microsomes, Buffer, and ISL B Pre-incubate at 37°C A->B C Add NADPH to Initiate B->C D Incubate at 37°C C->D E Terminate with Cold Solvent D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G

Fig. 2: Workflow for in vitro metabolism studies.

This protocol is used to assess the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism.

  • Objective: To determine the pharmacokinetic profile and identify metabolites of isoliquiritigenin in vivo.

  • Animal Model: Male Sprague-Dawley rats[4][10].

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer isoliquiritigenin via the desired route, typically intravenous (IV) for baseline data and oral (PO) to assess bioavailability[10][11].

      • IV dose: 10-50 mg/kg[10].

      • PO dose: 20-100 mg/kg[10].

    • Collect blood samples from the jugular or tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12 hours) into heparinized tubes[10][11].

    • Process blood by centrifugation to obtain plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Perform protein precipitation on plasma samples using an organic solvent (e.g., acetonitrile).

    • Analyze the resulting supernatant using a validated LC-MS/MS method to quantify the concentrations of isoliquiritigenin and its metabolites over time.

Biological Activity & Signaling Pathways

While the biological activity of the metabolite this compound is not well-characterized in the cited literature, the parent compound, isoliquiritigenin, is known to modulate several key signaling pathways. This activity is critical context, as the rapid metabolism to this compound and other compounds will influence the net biological effect.

Isoliquiritigenin has demonstrated significant anti-inflammatory activity by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) trigger a cascade that leads to the phosphorylation and degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes such as iNOS and COX-2[12][13]. Isoliquiritigenin has been shown to attenuate the nuclear translocation of NF-κB, thereby suppressing the expression of these inflammatory mediators[13].

G LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation complex IκB-NF-κB (Inactive) IkB->complex NFkB NF-κB NFkB->complex NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates complex->NFkB Releases nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Induces Transcription ISL Isoliquiritigenin ISL->NFkB_nuc Inhibits Translocation

Fig. 3: Inhibition of the NF-κB pathway by Isoliquiritigenin.

Furthermore, isoliquiritigenin induces apoptosis in various cancer cell lines by modulating the Bcl-2 family of proteins and activating caspases, and may also inhibit the PI3K/AKT/mTOR survival pathway[3][12][14]. The extent to which this compound shares these activities remains a critical area for future investigation.

Conclusion and Future Directions

This compound is a confirmed phase I metabolite of isoliquiritigenin, formed through the reduction of the chalcone's α,β-unsaturated double bond. This metabolic pathway, alongside several others, is a primary reason for the low oral bioavailability of the parent compound, isoliquiritigenin[4][8].

For drug development professionals, this metabolic instability presents a significant challenge. However, it also opens avenues for further research:

  • Quantifying the Conversion: Detailed enzyme kinetic studies are needed to determine the specific enzymes responsible for the reduction and to quantify the rate (Kₘ, Vₘₐₓ) of this compound formation.

  • Activity of the Metabolite: The pharmacological and toxicological profiles of this compound must be systematically evaluated to understand its contribution to the overall effects of isoliquiritigenin administration.

  • Prodrug Strategies: Chemical modifications to the isoliquiritigenin structure could be explored to block this metabolic pathway, potentially improving bioavailability and therapeutic efficacy.

A comprehensive understanding of the biotransformation of isoliquiritigenin to this compound is essential for accurately interpreting preclinical and clinical data and for unlocking the full therapeutic potential of this natural product.

References

The Pharmacokinetic Profile and Metabolic Fate of Davidigenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davidigenin (2',4,4'-trihydroxydihydrochalcone), a dihydrochalcone of interest for its potential therapeutic properties, is primarily formed in vivo through the metabolism of its precursors, isoliquiritigenin and liquiritigenin. A comprehensive understanding of its pharmacokinetics and metabolism is crucial for its development as a therapeutic agent. This technical guide consolidates the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on the pharmacokinetic data of its precursors which govern its systemic exposure. Detailed experimental protocols for key in vivo and in vitro studies are provided, alongside visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a flavonoid belonging to the dihydrochalcone class, which is recognized for a variety of biological activities, including anti-inflammatory and antioxidant effects. Unlike many other flavonoids that are consumed directly in the diet, this compound is largely a metabolic product. It is primarily generated from the dietary constituents isoliquiritigenin, a chalcone, and liquiritigenin, a flavanone. The biotransformation of these precursors is a key determinant of the bioavailability and systemic exposure to this compound. This guide provides an in-depth overview of the metabolic pathways leading to this compound formation and the pharmacokinetic parameters of its parent compounds.

Pharmacokinetics of this compound Precursors

Direct pharmacokinetic studies on this compound are currently limited. Therefore, understanding the pharmacokinetic profiles of its primary precursors, isoliquiritigenin and liquiritigenin, is essential to infer the formation and systemic availability of this compound.

Pharmacokinetics of Isoliquiritigenin in Rats

Following oral administration, isoliquiritigenin is absorbed and undergoes metabolism. A significant portion of its metabolism leads to the formation of various metabolites, including this compound.

Table 1: Pharmacokinetic Parameters of Isoliquiritigenin in Rats Following Oral Administration [1][2][3]

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀₋t (µg·h/mL)Bioavailability (%)
200.9 ± 0.110.5 ± 0.084.5 ± 0.2129.86
502.1 ± 0.250.6 ± 0.123.4 ± 0.20 (dose-normalized)22.70
1004.3 ± 0.540.7 ± 0.155.1 ± 0.13 (dose-normalized)33.62

Data are presented as mean ± SD. AUC for 50 and 100 mg/kg doses are dose-normalized to the 20 mg/kg dose for comparison.

Pharmacokinetics of Liquiritigenin in Rats

Liquiritigenin also serves as a precursor to this compound, primarily through the action of gut microbiota. Its oral bioavailability is noted to be low, largely due to extensive first-pass metabolism in the gastrointestinal tract.[4]

Table 2: Pharmacokinetic Parameters of Liquiritigenin in Rats Following Oral Administration [4][5]

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄h (ng·h/mL)Bioavailability (%)
2018.2 ± 5.60.5139.7 ± 45.36.68

Data are presented as mean ± SD.

Metabolism of this compound and its Precursors

This compound is formed through distinct metabolic pathways from its precursors, isoliquiritigenin and liquiritigenin.

Formation from Isoliquiritigenin

In vitro studies using human liver microsomes have demonstrated that isoliquiritigenin undergoes reduction of the carbon-carbon double bond in its α,β-unsaturated ketone structure to form 2',4,4'-trihydroxydihydrochalcone, which is this compound.[6] This conversion is a key step in the phase I metabolism of isoliquiritigenin.

Formation from Liquiritigenin

The gut microbiota plays a crucial role in the biotransformation of liquiritigenin. In vitro incubation of liquiritigenin with gut microbiota has been shown to produce this compound as one of the metabolites.[7][8][9][10] This suggests that following oral consumption of liquiritigenin-containing foods or supplements, a portion of it can be converted to this compound by intestinal bacteria before absorption.

Further Metabolism of this compound

As a phenolic compound, this compound is expected to undergo phase II metabolism, primarily through glucuronidation and sulfation, to facilitate its excretion. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. While specific studies on this compound are scarce, the metabolism of structurally similar dihydrochalcones involves these conjugation pathways.[11]

metabolic_pathway Isoliquiritigenin Isoliquiritigenin This compound This compound Isoliquiritigenin->this compound Reduction (Liver Microsomes) Liquiritigenin Liquiritigenin Liquiritigenin->this compound Metabolism (Gut Microbiota) PhaseII_Metabolites Glucuronide and Sulfate Conjugates This compound->PhaseII_Metabolites Glucuronidation (UGTs) Sulfation (SULTs)

Metabolic pathways leading to the formation and conjugation of this compound.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats[1][2][3][12]
  • Animal Model: Male Sprague-Dawley rats, typically weighing 200-250g, are used. Animals are fasted overnight before the experiment with free access to water.

  • Drug Administration:

    • Oral (p.o.): The test compound (isoliquiritigenin or liquiritigenin) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at specified doses.

    • Intravenous (i.v.): For bioavailability studies, the compound is dissolved in a vehicle suitable for injection (e.g., a mixture of ethanol, Tween 80, and saline) and administered via the tail vein.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Sample Processing: Plasma is separated by centrifugation (e.g., 10,000 x g for 10 minutes) and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of the parent compound and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Sample Preparation: Protein precipitation is commonly used, where a precipitating agent like methanol or acetonitrile (often containing an internal standard) is added to the plasma sample. After vortexing and centrifugation, the supernatant is collected for analysis.

    • LC-MS/MS Conditions: Chromatographic separation is achieved on a C18 column with a gradient mobile phase (e.g., acetonitrile and water with formic acid). Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.

experimental_workflow_pk cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Fasting Overnight Fasting Oral Oral Gavage Fasting->Oral IV Intravenous Injection Fasting->IV Blood_Collection Blood Collection (Time Points) Oral->Blood_Collection IV->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Storage Storage at -80°C Plasma_Separation->Storage Protein_Precipitation Protein Precipitation Storage->Protein_Precipitation LCMS LC-MS/MS Analysis Protein_Precipitation->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

Workflow for an in vivo pharmacokinetic study in rats.
In Vitro Metabolism by Gut Microbiota[7][8][9][10]

  • Preparation of Gut Flora: Fecal contents are collected from rats and homogenized in an anaerobic medium. The suspension is centrifuged to obtain a bacterial suspension.

  • Incubation: The test compound (e.g., liquiritigenin) is added to the bacterial suspension and incubated under anaerobic conditions at 37°C.

  • Sampling: Aliquots are taken at different time points (e.g., 0, 6, 12, 24 hours).

  • Analysis: The reaction is quenched, and the samples are extracted and analyzed by LC-MS/MS to identify and quantify the metabolites formed, including this compound.

Potential Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound is limited, based on the known anti-inflammatory properties of dihydrochalcones, it is plausible that this compound may exert its effects through the modulation of key inflammatory signaling cascades.[11]

  • NF-κB Pathway: Dihydrochalcones have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another important signaling cascade in the inflammatory response. Inhibition of this pathway by dihydrochalcones can lead to a reduction in the production of inflammatory mediators.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_response Inflammatory Response This compound This compound IKK IKK This compound->IKK inhibits (?) MAPKKK MAPKKK This compound->MAPKKK inhibits (?) IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFkB NF-κB (nucleus) NFkB->Nucleus_NFkB translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus_NFkB->Cytokines induces iNOS_COX2 iNOS, COX-2 Nucleus_NFkB->iNOS_COX2 induces MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Cytokines induces AP1->iNOS_COX2 induces

Potential anti-inflammatory signaling pathways modulated by this compound.

Conclusion

This compound is a metabolically derived dihydrochalcone with potential health benefits. Its systemic presence is intricately linked to the pharmacokinetics and metabolism of its precursors, isoliquiritigenin and liquiritigenin. The low oral bioavailability of these precursors, due to extensive first-pass metabolism, directly influences the amount of this compound formed. This guide provides a foundational understanding of the ADME properties of this compound by summarizing the available data on its precursors. The detailed experimental protocols and pathway visualizations serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. Further studies are warranted to elucidate the direct pharmacokinetic profile of this compound and to confirm its specific molecular targets and signaling pathways.

References

Methodological & Application

Synthesis of Davidigenin Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davidigenin, a dihydrochalcone found in various plants, has garnered interest in the scientific community for its potential therapeutic properties, including antispasmodic and antioxidant activities.[1] The structural scaffold of this compound presents a promising starting point for the development of novel drug candidates. Through targeted chemical modifications, a library of this compound derivatives can be synthesized to explore and optimize their biological activities. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic analysis of this compound derivatives for drug discovery applications.

Rationale for Derivative Synthesis

The synthesis of derivatives from a lead compound like this compound is a cornerstone of modern drug discovery. This process aims to:

  • Enhance Potency: Modify the chemical structure to improve interaction with the biological target.

  • Improve Pharmacokinetics: Optimize absorption, distribution, metabolism, and excretion (ADME) properties, such as increasing solubility and bioavailability.

  • Reduce Off-Target Effects: Increase selectivity for the desired target to minimize side effects.

  • Explore Structure-Activity Relationships (SAR): Understand how different functional groups influence biological activity to guide further optimization.

Synthesis of this compound and its Derivatives

The chemical synthesis of this compound and its derivatives generally involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a reduction of the α,β-unsaturated double bond.

General Synthesis Workflow

Synthesis Workflow Start Starting Materials (Substituted Acetophenones and Benzaldehydes) Condensation Claisen-Schmidt Condensation Start->Condensation Chalcone Chalcone Intermediate Condensation->Chalcone Reduction Catalytic Hydrogenation or other reduction methods Chalcone->Reduction This compound This compound or Derivative Reduction->this compound Purification Purification (e.g., Column Chromatography) This compound->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization End Final Product Characterization->End

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound, which can be adapted for the synthesis of its derivatives by using appropriately substituted starting materials.

Materials:

  • 2',4'-Dihydroxyacetophenone

  • 4-Hydroxybenzaldehyde

  • Potassium hydroxide (or other suitable base)

  • Ethanol

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 2',4,4'-Trihydroxychalcone (Chalcone Intermediate)

    • Dissolve 2',4'-dihydroxyacetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Add a solution of potassium hydroxide (a strong base) in ethanol dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a beaker of ice-cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the crude 2',4,4'-trihydroxychalcone.

    • Purify the crude product by recrystallization or column chromatography.

  • Step 2: Synthesis of this compound (Reduction of Chalcone)

    • Dissolve the purified 2',4,4'-trihydroxychalcone (1 equivalent) in a suitable solvent such as ethyl acetate or ethanol in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Subject the mixture to hydrogenation in a Parr apparatus or using a hydrogen-filled balloon at room temperature and atmospheric pressure.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Biological Activities and Quantitative Data

This compound and its derivatives have been investigated for a range of biological activities. The following table summarizes the available quantitative data.

CompoundBiological ActivityAssayTarget/Cell LineResult (EC₅₀/IC₅₀)Reference
This compound AntispasmodicGuinea pig ileum contraction (histamine-induced)-8.04 ± 0.81 µg/mL[1]
This compound AntispasmodicRat duodenum contraction (acetylcholine-induced)-9.35 ± 0.30 µg/mL[1]

Signaling Pathway Modulation

While specific studies on the signaling pathways modulated by this compound are limited, research on structurally related flavonoids, such as apigenin and daidzein, suggests potential interactions with key cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.[2][3][4][5][6][7][8][9][10][11][12] These pathways are critical in regulating cell proliferation, survival, and inflammation, and their modulation by this compound derivatives is a key area for future drug discovery efforts.

Putative Signaling Pathway Modulation by this compound Derivatives

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Gene Expression (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound Derivative This compound->PI3K Inhibition? This compound->Akt Inhibition? This compound->MEK Inhibition?

Caption: Putative modulation of PI3K/Akt and MAPK signaling pathways.

Experimental Protocols for Biological Evaluation

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, HL-60)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antispasmodic Activity Assay

This ex vivo protocol evaluates the relaxant effect of this compound derivatives on smooth muscle tissue.

Materials:

  • Guinea pig ileum or rat duodenum tissue

  • Tyrode's solution (or other suitable physiological salt solution)

  • Histamine or acetylcholine (contractile agents)

  • This compound derivatives (dissolved in a suitable solvent)

  • Organ bath system with an isometric force transducer

Procedure:

  • Tissue Preparation: Isolate a segment of guinea pig ileum or rat duodenum and mount it in an organ bath containing oxygenated Tyrode's solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 30 minutes.

  • Contraction Induction: Induce a sustained contraction of the tissue by adding a submaximal concentration of histamine or acetylcholine.

  • Compound Addition: Once the contraction is stable, add cumulative concentrations of the this compound derivative to the organ bath.

  • Response Measurement: Record the relaxation of the smooth muscle as a percentage of the pre-induced contraction.

  • Data Analysis: Plot the concentration-response curve and determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

Conclusion and Future Directions

The synthesis and evaluation of this compound derivatives represent a promising avenue for the discovery of new therapeutic agents. The protocols and data presented here provide a framework for researchers to design, synthesize, and test novel compounds based on the this compound scaffold. Future research should focus on:

  • Synthesizing a broader range of derivatives to establish a comprehensive structure-activity relationship.

  • Evaluating the derivatives against a wider panel of biological targets and cell lines.

  • Investigating the specific molecular mechanisms and signaling pathways modulated by the most potent derivatives.

  • Conducting in vivo studies to assess the efficacy and pharmacokinetic profiles of lead compounds.

By systematically applying the principles of medicinal chemistry and pharmacological testing, the therapeutic potential of this compound and its derivatives can be fully explored.

References

Application Notes and Protocols for Evaluating Davidigenin's Bioactivity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Davidigenin, a dihydrochalcone found in various plants, is a polyphenol of growing interest within the scientific community.[1] As a member of the flavonoid family, it shares structural similarities with compounds known for a wide range of biological activities. Preliminary research suggests that this compound may possess antioxidant, anti-allergic, and anti-asthmatic properties.[2] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the bioactivity of this compound in vitro, focusing on its potential anticancer, antioxidant, and anti-inflammatory effects. The protocols are supplemented with data presentation tables and diagrams of experimental workflows and relevant signaling pathways.

Application Note 1: Evaluation of Anticancer and Cytotoxic Activity

The initial assessment of a compound's anticancer potential often involves evaluating its cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability and proliferation.[3] This assay measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][4] The amount of formazan produced is directly proportional to the number of living cells.

Data Presentation: Cytotoxicity of Flavonoids Against Cancer Cell Lines

While extensive quantitative data for this compound is still emerging, the following table presents representative IC50 values for structurally related flavonoids against common cancer cell lines, illustrating how data from such experiments can be summarized.

CompoundCell LineCancer TypeIC50 (µM)Citation
Apigenin DerivativeHT-29Colorectal Adenocarcinoma2.03 ± 0.22[5]
Apigenin DerivativeHL-60Leucocythemia2.25 ± 0.42[5]
Curcumin AnalogMDA-MB-231Triple-Negative Breast Cancer~6.8 (2.94 µg/mL)[6]
Betulonic Acid DerivativeMCF-7Breast Cancer3.39[7]
Ferulic AcidMDA-MB-231Triple-Negative Breast Cancer~120[8]

Note: The data above is for illustrative purposes, showing results for related natural compounds to demonstrate data presentation format.

Experimental Protocol: MTT Cell Viability Assay

This protocol details the steps to assess the effect of this compound on the viability of adherent cancer cells.

Materials:

  • This compound (stock solution in DMSO)

  • Target cancer cell line (e.g., MCF-7, HT-29)

  • 96-well flat-bottom plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][9]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[9]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[3]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[3]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader.[3][4] A reference wavelength of 630-655 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate for 24h (Cell Attachment) Seed->Incubate1 Add_this compound Add this compound Serial Dilutions Incubate1->Add_this compound Incubate2 Incubate for 24-72h Add_this compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add Solubilization Solution (DMSO) Incubate3->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability and IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for determining cell viability using the MTT assay.

Application Note 2: Evaluation of Antioxidant Activity

Antioxidant capacity is a key bioactivity of many phenolic compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple chemical method to evaluate the free radical scavenging ability of a compound.[6][10] The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant that donates a hydrogen atom.[10] The degree of discoloration is measured spectrophotometrically and is proportional to the antioxidant capacity of the substance.[11]

Data Presentation: Antioxidant Activity of Flavonoids

This table provides example data for the antioxidant activity of related isoflavones, which can be used as a template for presenting results for this compound.

CompoundAssayIC50 (µg/mL)% Inhibition (at a given conc.)Citation
DaidzeinDPPH-~20% at 100 µM[12]
GenisteinDPPH-~45% at 100 µM[12]
Daidzein DerivativeDPPH20.3 ± 0.9-[4]
ApigeninABTS344-[13]
TrilobatinDPPH27.8 ± 0.3 µM-[2]

Note: IC50 is the concentration required to scavenge 50% of DPPH radicals. Data from related compounds is shown.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • This compound (stock solution in methanol or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (95%)

  • 96-well plate or spectrophotometer cuvettes

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • DPPH Solution Preparation: Prepare a fresh 0.1 mM (or ~4 mg/100 mL) solution of DPPH in methanol.[10] Keep the solution in the dark, as DPPH is light-sensitive. The absorbance of this working solution at 517 nm should be approximately 1.0.[10]

  • Sample Preparation: Prepare serial dilutions of this compound in methanol. Also, prepare serial dilutions of the positive control (e.g., ascorbic acid).

  • Reaction Mixture: In a 96-well plate, add 20-50 µL of each this compound dilution to the wells. Add methanol to a control well (blank).[11]

  • Initiate Reaction: Add 150-180 µL of the DPPH working solution to all wells, bringing the total volume to 200 µL. Mix gently.[11]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2][11] The presence of an antioxidant will cause the violet color to fade.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution with methanol (blank) and A_sample is the absorbance of the DPPH solution with this compound.

    • Plot the % scavenging against the concentration of this compound to determine the IC50 value.

Visualization: DPPH Assay Workflow

DPPH_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Measurement & Analysis Prep_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution Prep_DPPH->Mix Prep_Sample Prepare this compound Serial Dilutions Prep_Sample->Mix Incubate Incubate in Dark for 30 min Mix->Incubate Read_Absorbance Read Absorbance at 517 nm Incubate->Read_Absorbance Calculate Calculate % Scavenging and IC50 Read_Absorbance->Calculate

Caption: Workflow for the DPPH free radical scavenging assay.

Application Note 3: Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of a compound can be assessed in vitro by measuring its ability to inhibit the production of pro-inflammatory mediators in immune cells (e.g., macrophages like RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).[14][15] Key mediators include nitric oxide (NO), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14] Cytokine levels are commonly quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: Anti-inflammatory Activity of Flavonoids

This table shows example data for the inhibition of NO production by a related isoflavone, providing a template for presenting this compound's anti-inflammatory data.

CompoundCell LineMediatorIC50 (µg/mL)Citation
DaidzeinRAW 264.7Nitric Oxide (NO)35.68[16]
Isonicotinate 5Human Blood CellsROS1.42 ± 0.1[17]
Ibuprofen (Standard)Human Blood CellsROS11.2 ± 1.9[17]

Note: Data from related or standard compounds is shown for illustrative purposes.

Experimental Protocol: Sandwich ELISA for Cytokine Quantification

This protocol provides a general method for quantifying a cytokine (e.g., TNF-α) in cell culture supernatants.

Materials:

  • Cell culture supernatant from LPS-stimulated cells treated with this compound

  • ELISA plate (96-well, high protein-binding)

  • Capture Antibody (specific for the target cytokine, e.g., anti-TNF-α)

  • Detection Antibody (biotinylated, specific for the target cytokine)

  • Recombinant cytokine standard

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Diluent (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in Coating Buffer. Add 100 µL to each well of the ELISA plate. Seal the plate and incubate overnight at 4°C.[10]

  • Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Sample/Standard Incubation: Wash the plate 3 times. Prepare serial dilutions of the recombinant cytokine standard in Assay Diluent. Add 100 µL of the standards and cell culture supernatant samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate 5 times. Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing the color to develop.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Use the standard curve to determine the concentration of the cytokine in the unknown samples.

Visualization: Sandwich ELISA Workflow

ELISA_Workflow cluster_steps ELISA Steps Coat 1. Coat Plate with Capture Antibody Block 2. Block Non-specific Sites Coat->Block Add_Sample 3. Add Sample/Standard (Contains Cytokine) Block->Add_Sample Add_Detect_Ab 4. Add Biotinylated Detection Antibody Add_Sample->Add_Detect_Ab Add_Enzyme 5. Add Streptavidin-HRP Add_Detect_Ab->Add_Enzyme Add_Substrate 6. Add TMB Substrate (Color Development) Add_Enzyme->Add_Substrate Stop 7. Add Stop Solution Add_Substrate->Stop Read Read Absorbance (450 nm) Stop->Read

Caption: Workflow for cytokine quantification by Sandwich ELISA.

Application Note 4: Analysis of Cell Signaling Pathways

To understand the mechanism of action of this compound, it is crucial to investigate its effects on intracellular signaling pathways. Many flavonoids exert their anti-inflammatory and anticancer effects by modulating key pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[18][19][20] Western blotting is the gold-standard technique to detect changes in the expression and phosphorylation (activation) status of key proteins within these cascades.

Key Signaling Pathways
  • NF-κB Pathway: A central regulator of inflammation.[21] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli (like LPS) lead to the phosphorylation and degradation of IκBα, allowing NF-κB (p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α).[19] Compounds like apigenin have been shown to inhibit this pathway.[19][20]

  • MAPK Pathway: This pathway, comprising kinases like ERK, JNK, and p38, regulates cellular processes including proliferation, apoptosis, and inflammation.[22] The phosphorylation status of these kinases indicates their activation. Apigenin has been shown to inhibit the activation of MAPKs.[18]

Experimental Protocol: Western Blotting

This protocol describes how to analyze the expression of total and phosphorylated proteins (e.g., p65 and phospho-p65) in cell lysates.

Materials:

  • Cell lysates from cells treated with this compound

  • SDS-PAGE equipment (gels, running buffer)

  • Electrotransfer system (PVDF or nitrocellulose membrane, transfer buffer)

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[12]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to compare expression levels across different treatments.

Visualization: Putative Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 Phosphorylates IκBα p_IkBa P-IκBα p65 p65/p50 (Active) IkBa_p65->p65 Releases p65/p50 Proteasome Proteasome Degradation p_IkBa->Proteasome p65_n p65/p50 p65->p65_n Translocation Nucleus Nucleus Transcription Gene Transcription Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Transcription->Cytokines This compound This compound This compound->IKK Inhibits p65_n->Transcription

Caption: Putative mechanism of this compound inhibiting NF-κB signaling.

References

Application of Davidigenin in Asthma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davidigenin, a dihydrochalcone and a member of the flavonoid family, has been identified as a compound with potential therapeutic applications in allergic and asthmatic conditions.[1] Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, bronchoconstriction, and airway inflammation. Current research, although limited, suggests that this compound may address some of these pathological features. This document provides a summary of the current data, relevant experimental protocols, and potential mechanisms of action of this compound in the context of asthma research.

Data Presentation

Currently, the primary experimental evidence for the anti-asthmatic potential of this compound lies in its antispasmodic properties, which are crucial for counteracting the bronchoconstriction seen in asthma.

Bioactivity Model Parameter Result Reference
Antispasmodic ActivityHistamine pre-contracted guinea pig ileumEC508.04 ± 0.81 µg/ml[2]
Antispasmodic ActivityAcetylcholine pre-contracted rat duodenumEC509.35 ± 0.30 µg/ml[2]

EC50: Half maximal effective concentration.

Experimental Protocols

The following protocol is based on the methodology used to assess the antispasmodic activity of this compound.[2]

Assessment of Antispasmodic Activity on Isolated Guinea Pig Ileum

Objective: To evaluate the relaxant effect of this compound on histamine-induced smooth muscle contraction.

Materials:

  • Male guinea pigs (300-400 g)

  • Tyrode's solution (composition in mM: NaCl 136.9, KCl 2.68, CaCl2 1.8, MgCl2 1.05, NaHCO3 11.9, NaH2PO4 0.42, glucose 5.55)

  • Histamine dihydrochloride

  • This compound

  • Organ bath system with isometric transducers

Procedure:

  • Guinea pigs are euthanized by a humane method.

  • A segment of the ileum (2-3 cm) is dissected and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with a mixture of 95% O2 and 5% CO2.

  • The tissue is allowed to equilibrate for at least 30 minutes under a resting tension of 1 g.

  • Isometric contractions are recorded using a force transducer connected to a data acquisition system.

  • The tissue is pre-contracted with a submaximal concentration of histamine (e.g., 1 µM).

  • Once the histamine-induced contraction reaches a stable plateau, cumulative concentrations of this compound are added to the organ bath.

  • The relaxant effect of this compound is measured as the percentage reversal of the histamine-induced contraction.

  • The EC50 value is calculated from the resulting concentration-response curve.

Potential Mechanisms of Action & Signaling Pathways

While direct experimental evidence for the signaling pathways modulated by this compound in asthma is currently lacking, the activities of structurally related flavonoids, such as apigenin, in inflammatory and airway smooth muscle cells suggest potential mechanisms. It is hypothesized that this compound may exert its anti-asthmatic effects through the following pathways.

Inhibition of Pro-inflammatory Signaling Pathways

Asthmatic inflammation is driven by the activation of key transcription factors like NF-κB and the MAPK signaling cascade, leading to the production of pro-inflammatory cytokines. Flavonoids are known to interfere with these pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Allergen/Stimulus Allergen/Stimulus Receptor Receptor Allergen/Stimulus->Receptor IKK IKK Receptor->IKK MAPK_Cascades MAPK Cascades (ERK, JNK, p38) Receptor->MAPK_Cascades IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_active Active NF-κB NF-κB->NF-κB_active translocates AP-1 AP-1 MAPK_Cascades->AP-1 activates This compound This compound This compound->IKK Inhibits (Hypothesized) This compound->MAPK_Cascades Inhibits (Hypothesized) Pro-inflammatory_Genes Pro-inflammatory Gene Transcription NF-κB_active->Pro-inflammatory_Genes AP-1->Pro-inflammatory_Genes

Caption: Hypothesized inhibition of NF-κB and MAPK signaling by this compound.

Reduction of Oxidative Stress

Oxidative stress contributes to airway inflammation and hyperresponsiveness in asthma. Flavonoids are known for their antioxidant properties, which may involve the scavenging of reactive oxygen species (ROS) and the upregulation of endogenous antioxidant enzymes.

G cluster_0 Cellular Stress cluster_1 Cellular Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., Allergens, Pollutants) ROS Reactive Oxygen Species (ROS) Inflammatory_Stimuli->ROS Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage This compound This compound This compound->ROS Scavenges (Hypothesized) Nrf2 Nrf2 This compound->Nrf2 Activates (Hypothesized) Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Nrf2->Antioxidant_Enzymes Upregulates

Caption: Hypothesized antioxidant mechanism of this compound.

Experimental Workflow for Future Research

To further elucidate the role of this compound in asthma, a comprehensive research approach is necessary. The following workflow outlines key experimental stages.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Mechanism of Action Cell_Lines Human Airway Smooth Muscle Cells Human Bronchial Epithelial Cells Mast Cells, Eosinophils In_Vitro_Assays Cytotoxicity Assays Anti-inflammatory Assays (Cytokine, Chemokine release) Calcium Imaging (for smooth muscle relaxation) Western Blot (for signaling pathways) Cell_Lines->In_Vitro_Assays are used for Animal_Model Ovalbumin (OVA)-induced Allergic Asthma Mouse Model In_Vitro_Assays->Animal_Model inform In_Vivo_Measurements Airway Hyperresponsiveness (AHR) Bronchoalveolar Lavage Fluid (BALF) analysis (Cell counts, Cytokine levels) Lung Histology (Inflammation, Mucus production) Serum IgE levels Animal_Model->In_Vivo_Measurements are used for Mechanism_Studies Pathway analysis in lung tissue (NF-κB, MAPK, Nrf2) Receptor binding assays Pharmacokinetic/Pharmacodynamic (PK/PD) studies In_Vivo_Measurements->Mechanism_Studies lead to

References

Application Notes and Protocols for Investigating the Role of Chalcones in Inhibiting Pro-inflammatory Mediators

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Davidigenin: Extensive literature searches for this compound (also known as 2',4,4'-Trihydroxydihydrochalcone) did not yield sufficient specific data regarding its role in inhibiting pro-inflammatory mediators to generate detailed application notes and protocols. The available information primarily consists of its chemical properties and mentions of potential anti-allergic and antioxidant effects without substantial experimental evidence in the context of inflammation.

Therefore, this document provides a detailed overview and protocols for a closely related and well-studied class of compounds: Chalcones . Chalcones are natural phenols that form the central core for a variety of important biological compounds, and many exhibit significant anti-inflammatory properties. The information presented here is synthesized from research on various bioactive chalcones and serves as a comprehensive guide for researchers interested in investigating similar compounds, including the less-studied this compound.

Introduction to Chalcones and their Anti-inflammatory Potential

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of aromatic ketones that are precursors to flavonoids and are abundant in edible plants.[1] Numerous studies have demonstrated that chalcones possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Their anti-inflammatory action is largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3][4] By inhibiting these pathways, chalcones can effectively reduce the production of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6), nitric oxide (NO), and prostaglandins.

Quantitative Data on Chalcone Activity

The following tables summarize the inhibitory effects of various chalcones on the production of key pro-inflammatory mediators. This data is compiled from studies on different chalcone derivatives and provides a comparative overview of their potential efficacy.

Table 1: Inhibition of Pro-inflammatory Cytokines by Chalcones

Chalcone DerivativeCell LineStimulantMediator InhibitedConcentration / Dose% Inhibition / Effect
ButeinVariousTNF-α, etc.TNF-α-induced NF-κB activationDose-dependentSuppression of NF-κB-regulated gene products
2-hydroxy-3',5,5'-trimethoxychalcone (DK-139)BV2 microgliaLPSIL-1β expressionDose-dependentReduction in expression
Apigenin (a flavonoid with chalcone-like backbone)Human Mast Cells (HMC-1)PMA + A23187TNF-α, IL-8, IL-6Not specifiedSignificant inhibition
ApigeninC57BL/6N mice- (dietary)RANTES, sTNFRIDietaryDown-regulation in sera[5]

Table 2: Inhibition of Inflammatory Enzymes and Mediators by Chalcones

Chalcone DerivativeCell Line/SystemStimulantTarget InhibitedIC50 / Effective Concentration
Butein--IκBα kinase (IKK)Direct inhibition
2-hydroxy-3',5,5'-trimethoxychalcone (DK-139)BV2 microgliaLPSCOX-2, iNOS expressionDose-dependent reduction
ApigeninRAW 264.7 macrophagesLPSNitric Oxide (NO) productionNot specified
IsoliquiritigeninEndothelial cellsPMAMMP production≥10 microM

Signaling Pathways Modulated by Chalcones

Chalcones exert their anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[3] Many chalcones have been shown to inhibit this pathway by directly targeting IKK, thereby preventing IκBα degradation and NF-κB activation.[2]

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκBα-NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα Chalcones Chalcones Chalcones->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds ProInflam_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->ProInflam_Genes Initiates LPS LPS LPS->TLR4 Binds

Caption: Inhibition of the NF-κB signaling pathway by chalcones.
Modulation of MAPK Signaling Pathways

The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, are crucial for signal transduction from the cell surface to the nucleus, regulating cellular processes like inflammation, proliferation, and apoptosis.[4] Dysregulation of MAPK signaling is associated with various inflammatory diseases.[4] Chalcones have been reported to suppress the phosphorylation of p38 and JNK, thereby inhibiting the downstream activation of transcription factors that contribute to the inflammatory response.[6]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors Chalcones Chalcones Chalcones->p38 Inhibit Phosphorylation Chalcones->JNK Inhibit Phosphorylation Inflammatory_Response Inflammatory Response TranscriptionFactors->Inflammatory_Response Stimulus Pro-inflammatory Stimulus Stimulus->Receptor

Caption: Modulation of MAPK signaling pathways by chalcones.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of a test compound like a chalcone.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine assays, 6-well for protein extraction).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of the test chalcone (dissolved in a suitable solvent like DMSO, with a final DMSO concentration typically <0.1%) for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL), for a specified duration (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling protein phosphorylation).

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1x10^5 cells/well and allow them to attach.

  • Treat the cells with varying concentrations of the chalcone for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay (Griess Test)
  • Seed RAW 264.7 cells in a 24-well plate and treat with the chalcone and/or LPS as described in 4.1.

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Collect the cell culture supernatant after treatment as described in 4.1.

  • Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins
  • After treatment with the chalcone and a short period of LPS stimulation (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, phospho-IκBα, phospho-p38, phospho-JNK, and their total forms, as well as β-actin as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (RAW 264.7 macrophages) Pretreatment 2. Pre-treatment (Test Chalcone) CellCulture->Pretreatment Stimulation 3. Stimulation (LPS) Pretreatment->Stimulation Viability Cell Viability (MTT Assay) Stimulation->Viability NO_Assay NO Production (Griess Test) Stimulation->NO_Assay ELISA Cytokine Levels (ELISA for TNF-α, IL-6) Stimulation->ELISA WesternBlot Protein Expression (Western Blot for NF-κB & MAPK pathways) Stimulation->WesternBlot Data Quantitative Data Analysis (IC50, Statistical Significance) Viability->Data NO_Assay->Data ELISA->Data WesternBlot->Data

Caption: General experimental workflow for assessing the anti-inflammatory effects of chalcones.

Conclusion

Chalcones represent a promising class of natural compounds with significant potential for the development of novel anti-inflammatory agents. Their ability to modulate key inflammatory signaling pathways, particularly the NF-κB and MAPK pathways, underscores their therapeutic potential. The protocols and data presented in these application notes provide a robust framework for researchers to investigate the anti-inflammatory properties of various chalcones, including the understudied this compound, and to elucidate their mechanisms of action. Such studies are crucial for the future development of chalcone-based therapeutics for inflammatory diseases.

References

Formulating Davidigenin for Improved Bioavailability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davidigenin, a dihydrochalcone found in various plants, has demonstrated promising therapeutic potential as an anti-allergic, anti-asthmatic, and antioxidant agent[1]. However, like many flavonoids, its clinical utility is hampered by poor oral bioavailability, primarily due to low aqueous solubility and extensive first-pass metabolism. This document provides detailed application notes and protocols for formulating this compound to enhance its bioavailability. The strategies discussed are based on established methods for improving the oral delivery of poorly water-soluble flavonoids, providing a foundational framework for the development of this compound-based therapeutics. While specific data for this compound formulations are limited, the principles and protocols outlined herein, drawn from analogous compounds like apigenin and daidzein, offer a robust starting point for research and development.

Introduction to this compound and Bioavailability Challenges

This compound (2',4,4'-Trihydroxydihydrochalcone) is a polyphenolic compound with a range of biological activities[1]. The oral bioavailability of flavonoids is often low due to several factors:

  • Low Aqueous Solubility: Poor solubility in gastrointestinal fluids limits the dissolution rate, a prerequisite for absorption.

  • Extensive First-Pass Metabolism: Once absorbed, flavonoids undergo significant metabolism in the intestine and liver, primarily through glucuronidation and sulfation, leading to rapid elimination[2][3].

  • Efflux by Transporters: P-glycoprotein and other efflux transporters can actively pump flavonoids back into the intestinal lumen, reducing net absorption.

Overcoming these challenges is critical to unlocking the therapeutic potential of this compound. This document explores various formulation strategies to address these issues.

Formulation Strategies for Enhanced Bioavailability

Several advanced formulation techniques can be employed to improve the oral bioavailability of poorly soluble compounds like this compound. These include solid dispersions, nanoparticle systems, and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) and liposomes.

Solid Dispersions

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. This technique enhances solubility and dissolution rate by reducing particle size to a molecular level and improving wettability.

Nanoparticles

Nanoparticles, with their small size and large surface area-to-volume ratio, can significantly improve the dissolution rate and saturation solubility of a drug. Various types of nanoparticles can be utilized, including nanocrystals, polymeric nanoparticles, and lipid-based nanoparticles.

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. The drug remains in a solubilized state in the small emulsion droplets, facilitating absorption.

Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation in the GI tract and potentially enhancing their absorption.

Data Presentation: Comparative Bioavailability of Flavonoid Formulations

Due to the limited availability of public data on this compound formulations, this table summarizes the pharmacokinetic parameters of a related flavonoid, apigenin, in various formulations to illustrate the potential for bioavailability enhancement.

FormulationActive CompoundAnimal ModelCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability Increase (Fold)Reference
Apigenin SuspensionApigeninRat1.33 ± 0.242.011.76 ± 1.521.0[4]
Carbon Nanopowder Solid DispersionApigeninRat3.26 ± 0.331.021.48 ± 2.83~1.83[4]
Diosgenin SuspensionDiosgeninRat---1.0[5]
Diosgenin with PiperineDiosgeninRat---~13[5]

Note: The data presented are for apigenin and diosgenin and should be considered as a reference for the potential improvements achievable for this compound with similar formulation strategies.

Experimental Protocols

The following protocols are provided as a starting point for the formulation of this compound. Optimization of these protocols for this compound will be necessary.

Protocol for Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol is adapted from methods used for other poorly soluble flavonoids[6][7].

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable carrier (e.g., Pluronic F-127)

  • Methanol or other suitable solvent

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and the carrier (e.g., PVP K30) in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Dissolve both the this compound and the carrier in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask, grind it into a fine powder, and store it in a desiccator.

Protocol for Preparation of this compound Nanoparticles (Antisolvent Precipitation Method)

This protocol is based on the preparation of apigenin nanoparticles[8][9].

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Deionized water (as antisolvent)

  • Surfactant (e.g., Tween 80)

  • Magnetic stirrer

  • Syringe pump

Procedure:

  • Prepare a solution of this compound in DMSO at a specific concentration (e.g., 20 mg/mL).

  • Prepare an aqueous solution of Tween 80 (e.g., 5 mg/mL) in deionized water. This will be the antisolvent solution.

  • Place the antisolvent solution in a beaker and stir vigorously with a magnetic stirrer.

  • Using a syringe pump, add the this compound solution dropwise into the stirring antisolvent solution at a controlled flow rate.

  • Continue stirring for a specified period (e.g., 30 minutes) to allow for nanoparticle formation and stabilization.

  • The resulting nanosuspension can be used directly or lyophilized to obtain a dry nanoparticle powder. For lyophilization, a cryoprotectant (e.g., trehalose) may be added.

Protocol for Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol is a standard method for liposome preparation[10][11][12][13].

Materials:

  • This compound

  • Phosphatidylcholine (e.g., soy or egg PC)

  • Cholesterol

  • Chloroform and Methanol (solvent system)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (e.g., 2:1 v/v) solution in a round-bottom flask. The molar ratio of lipids and drug should be optimized.

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • The final liposomal suspension should be stored at 4°C.

In Vitro Dissolution Study

Materials:

  • USP dissolution apparatus (e.g., paddle type)

  • Dissolution medium (e.g., simulated gastric fluid, pH 1.2, and simulated intestinal fluid, pH 6.8)

  • This compound formulations and pure this compound

  • HPLC system for quantification

Procedure:

  • Place a known amount of the this compound formulation (equivalent to a specific dose of this compound) into the dissolution vessel containing 900 mL of the dissolution medium maintained at 37 ± 0.5°C.

  • Stir the medium at a constant speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.

  • Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Plot the cumulative percentage of drug released versus time.

In Vivo Pharmacokinetic Study

Materials:

  • Animal model (e.g., Sprague-Dawley rats)

  • This compound formulations and a suspension of pure this compound in a vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the this compound formulation or the control suspension orally via gavage at a predetermined dose.

  • Collect blood samples from the tail vein or other appropriate site at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Signaling Pathways

While the specific signaling pathways modulated by this compound are not extensively characterized, flavonoids are known to interact with several key cellular signaling cascades. The following diagram illustrates a generalized signaling pathway potentially influenced by flavonoids like this compound.

flavonoid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K MAPK MAPK Receptor Tyrosine Kinase->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell Proliferation Cell Proliferation mTOR->Cell Proliferation MAPK->Cell Proliferation NF-kB NF-kB NF-kB->Cell Proliferation This compound This compound This compound->PI3K Inhibition This compound->MAPK Modulation This compound->NF-kB Inhibition This compound->Apoptosis Induction

Caption: Generalized signaling pathways potentially modulated by flavonoids.

Experimental Workflow: Formulation and Evaluation

The following diagram outlines the general workflow for the development and evaluation of a this compound formulation for improved bioavailability.

formulation_workflow This compound This compound Formulation Development Formulation Development This compound->Formulation Development Solid Dispersion Solid Dispersion Formulation Development->Solid Dispersion Nanoparticles Nanoparticles Formulation Development->Nanoparticles SEDDS SEDDS Formulation Development->SEDDS Liposomes Liposomes Formulation Development->Liposomes In Vitro Characterization In Vitro Characterization Solid Dispersion->In Vitro Characterization Nanoparticles->In Vitro Characterization SEDDS->In Vitro Characterization Liposomes->In Vitro Characterization Particle Size Particle Size In Vitro Characterization->Particle Size Drug Loading Drug Loading In Vitro Characterization->Drug Loading Dissolution Dissolution In Vitro Characterization->Dissolution In Vivo Evaluation In Vivo Evaluation Dissolution->In Vivo Evaluation Pharmacokinetics Pharmacokinetics In Vivo Evaluation->Pharmacokinetics Bioavailability Bioavailability Pharmacokinetics->Bioavailability Efficacy Studies Efficacy Studies Bioavailability->Efficacy Studies

References

Davidigenin: A Promising Lead Compound for Novel Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction:

Davidigenin, a dihydrochalcone found in plants such as Viburnum davidii and Mascarenhasia arborescens, is emerging as a compelling lead compound in the field of drug discovery.[1] As a polyphenol, it shares structural similarities with other well-studied flavonoids like apigenin and isoliquiritigenin, suggesting a potential for a wide range of pharmacological activities. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Its reported biological activities include anti-allergic, anti-asthmatic, antioxidant, and antispasmodic effects, making it a versatile candidate for addressing various pathological conditions.

Quantitative Data Summary

While specific quantitative efficacy data for this compound is still emerging, the following tables summarize the available data for this compound and its structurally related compounds to provide a comparative baseline for experimental design.

Table 1: In Vitro Antioxidant Activity

CompoundAssayIC50 / SC50Reference
This compound-2'-O-(6''-O-syringoyl)-beta-glucoside ABTS52.6 ± 5.5 µg/mL[2]
Lyoniresinol (co-isolated with this compound derivative) ABTS6.0 ± 0.2 µg/mL[2]
Syringic acid (co-isolated with this compound derivative) ABTS27.5 ± 0.6 µg/mL[2]
Lyoniresinol (co-isolated with this compound derivative) DPPH8.4 ± 1.8 µg/mL[2]
Syringic acid (co-isolated with this compound derivative) DPPH4.3 ± 0.7 µg/mL[2]
Isofraxidin (co-isolated with this compound derivative) DPPH51.6 ± 2.2 µg/mL[2]

Table 2: In Vitro Anticancer Activity of a Structurally Related Apigenin Derivative

CompoundCell LineAssayIC50Reference
Apigenin Derivative (Compound 6) HT-29 (Colorectal adenocarcinoma)MTT2.03 ± 0.22 µM[3]
Apigenin Derivative (Compound 6) HL-60 (Leukemia)MTT2.25 ± 0.42 µM[3]
5-Fluorouracil (Control) HT-29 (Colorectal adenocarcinoma)MTT12.92 ± 0.61 µM[3]
5-Fluorouracil (Control) HL-60 (Leukemia)MTT9.56 ± 0.16 µM[3]

Hypothesized Signaling Pathways

Based on the activities of structurally similar flavonoids like apigenin and isoliquiritigenin, this compound is hypothesized to modulate key inflammatory and cell survival pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Nucleus->Gene Transcription

Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., MEKK, TAK1) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK1/2, p38, JNK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activation This compound This compound This compound->MAPKK Modulation Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

Postulated modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo assays to evaluate the biological activity of this compound.

In Vitro Assays

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • This compound (and positive control, e.g., Ascorbic acid or Trolox)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.

    • Prepare a series of dilutions of this compound in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.

    • For the control, mix 100 µL of DPPH solution with 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

This assay is another common method to determine the antioxidant capacity of a compound.

  • Materials:

    • ABTS solution (7 mM)

    • Potassium persulfate (2.45 mM)

    • Ethanol or PBS

    • This compound (and positive control)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the dark green ABTS•+ solution.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each this compound dilution.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Calculate the IC50 value from the dose-response curve.

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

  • Materials:

    • Target cancer cell line (e.g., HT-29, MCF-7)

    • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

    • This compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plate

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the control. The IC50 value can be calculated from the dose-response curve.

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Remove medium & add solubilization solution E->F G Measure absorbance (570 nm) F->G H Calculate IC50 G->H

Workflow for the MTT cell viability assay.
In Vivo Assays

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.

  • Materials:

    • Mice (e.g., Swiss albino or BALB/c)

    • Carrageenan (1% in saline)

    • This compound

    • Positive control (e.g., Indomethacin)

    • Plethysmometer or calipers

  • Protocol:

    • Divide mice into groups: vehicle control, positive control, and this compound-treated groups (at least 3 doses).

    • Administer this compound or the control compounds (e.g., orally or intraperitoneally) 1 hour before carrageenan injection.

    • Measure the initial paw volume of the right hind paw of each mouse.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

This model is used to assess the in vivo efficacy of a potential anticancer agent on human tumors.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or SCID)

    • Human cancer cell line (e.g., HT-29)

    • This compound

    • Vehicle control

    • Calipers

  • Protocol:

    • Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into control and treatment groups.

    • Administer this compound (at various doses) and the vehicle control to the respective groups according to a predetermined schedule (e.g., daily for 21 days).

    • Measure the tumor volume (Volume = 0.5 x length x width²) and body weight of the mice regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting).

    • The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.

Xenograft_Workflow A Inject human cancer cells subcutaneously into mice B Allow tumors to grow to palpable size A->B C Randomize mice into control & treatment groups B->C D Administer this compound or vehicle C->D E Monitor tumor volume and body weight D->E Regularly F Excise tumors at end of study E->F G Analyze data (Tumor growth inhibition) F->G

Workflow for the in vivo xenograft tumor model.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics. The protocols and data presented in this document provide a foundational framework for researchers to systematically investigate its pharmacological properties. Further studies are warranted to elucidate its precise mechanisms of action, establish a comprehensive safety profile, and optimize its structure for enhanced therapeutic efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Improving Davidigenin Solubility for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of davidigenin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a flavonoid, a class of natural compounds with various reported biological activities, including anti-allergic, anti-asthmatic, and antioxidant properties.[1] Like many flavonoids, this compound is a hydrophobic molecule and is practically insoluble in water, which can pose significant challenges for its use in aqueous-based biological assays and in vivo studies.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. Other suitable solvents include acetone, chloroform, dichloromethane, and ethyl acetate.[2]

Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?

A3: High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v), and ideally below 0.1%, to minimize cytotoxic effects.

Q4: My this compound precipitates when I add it to my aqueous experimental buffer or cell culture medium. What can I do?

A4: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed strategies to prevent precipitation.

Solubility Data

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides an estimate based on data for structurally similar flavonoids, daidzein and apigenin, and qualitative information for this compound.

SolventEstimated Solubility of this compound (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)> 50Based on the solubility of the similar flavonoid daidzein (51 mg/mL).
AcetoneSolubleQualitative data indicates solubility.
ChloroformSolubleQualitative data indicates solubility.
DichloromethaneSolubleQualitative data indicates solubility.
Ethyl AcetateSolubleQualitative data indicates solubility.
EthanolSparingly SolubleGenerally lower solubility compared to DMSO.
WaterPractically InsolubleThis compound is a hydrophobic molecule.

Note: The solubility of a compound can be influenced by factors such as temperature, pH, and the presence of other solutes. It is always recommended to perform small-scale solubility tests under your specific experimental conditions.

Troubleshooting Guide: Preventing this compound Precipitation

Issue: this compound precipitates out of solution when diluted into aqueous buffers or cell culture media from a concentrated organic stock.

Potential Cause Troubleshooting Strategy
Rapid Change in Solvent Polarity 1. Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your this compound stock solution in your aqueous buffer or media. This gradual change in solvent polarity can help keep the compound in solution. 2. Pre-warming: Gently warm your aqueous buffer or media to 37°C before adding the this compound stock solution. This can increase the solubility of the compound.
Exceeding Solubility Limit 1. Lower Final Concentration: The desired final concentration of this compound may be above its solubility limit in the final aqueous solution. Try working with a lower final concentration if your experimental design allows. 2. Use of a Carrier Protein: For cell culture experiments, adding this compound to media containing serum (e.g., Fetal Bovine Serum) can help improve its solubility due to the presence of proteins like albumin that can bind to hydrophobic compounds.
Interaction with Media Components 1. pH Changes: Ensure the pH of your final solution is compatible with this compound's stability. Flavonoids can be sensitive to pH changes. 2. Salt and Ion Interactions: High concentrations of salts or specific ions in your buffer or media could potentially lead to precipitation. If possible, test the solubility in simpler buffer systems first.
Temperature Fluctuations 1. Maintain Constant Temperature: Avoid repeated freeze-thaw cycles of your stock solution. Store stock solutions at the recommended temperature and aliquot them into smaller volumes for single use. 2. Avoid Cold Shock: When diluting, ensure both the stock solution and the diluent are at a similar temperature to prevent precipitation due to a sudden drop in temperature.

Experimental Protocols for Improving this compound Solubility

For experiments requiring higher concentrations of this compound in aqueous solutions, the following methods can be employed to enhance its solubility.

Protocol 1: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Deionized water or appropriate buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare Cyclodextrin Solution: Dissolve the desired amount of β-CD or HP-β-CD in deionized water or your experimental buffer with stirring. The concentration of cyclodextrin will depend on the desired molar ratio with this compound (commonly 1:1 or 1:2).

  • Add this compound: Slowly add the powdered this compound to the cyclodextrin solution while continuously stirring.

  • Complexation: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The solution may appear cloudy initially and should become clearer as the complex forms.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Quantification (Optional): The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Preparation of a Solid Dispersion

Solid dispersion involves dispersing the drug in a solid hydrophilic carrier, which can enhance the dissolution rate and solubility.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG)

  • Ethanol or other suitable organic solvent

  • Rotary evaporator or vacuum oven

Methodology:

  • Dissolve Components: Dissolve both this compound and the carrier (PVP or PEG) in a suitable organic solvent like ethanol. The ratio of this compound to carrier can be varied (e.g., 1:1, 1:5, 1:10 by weight) to optimize solubility.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This will result in a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Collection: Scrape the dried solid dispersion from the flask. The resulting powder can then be dissolved in your aqueous experimental buffer.

Signaling Pathways and Experimental Workflows

While direct studies on the effects of this compound on specific signaling pathways are limited, its structural similarity to other well-researched flavonoids like apigenin suggests that it may modulate similar pathways involved in cellular processes such as proliferation, inflammation, and apoptosis. The following diagrams illustrate the potential modulation of the PI3K/Akt/mTOR and MAPK signaling pathways, based on the known effects of apigenin.

Disclaimer: The following signaling pathway diagrams are based on the known interactions of the structurally similar flavonoid, apigenin. Further research is required to confirm the specific effects of this compound on these pathways.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound (Proposed) This compound->PI3K Inhibition This compound->Akt Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

MAPK_Pathway Stimuli External Stimuli (e.g., Stress, Cytokines) MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK MAPK MAPK (JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Inflammation Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis This compound This compound (Proposed) This compound->MAPKKK Inhibition This compound->MAPKK Inhibition

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Experimental_Workflow Start Start: Poorly Soluble This compound Solubilization Solubilization Method Start->Solubilization OrganicSolvent Dissolve in Organic Solvent (e.g., DMSO) Solubilization->OrganicSolvent Direct Cyclodextrin Cyclodextrin Complexation Solubilization->Cyclodextrin Enhanced Aqueous SolidDispersion Solid Dispersion Solubilization->SolidDispersion Enhanced Aqueous StockSolution Prepare Concentrated Stock Solution OrganicSolvent->StockSolution Cyclodextrin->StockSolution SolidDispersion->StockSolution Dilution Dilute into Aqueous Medium StockSolution->Dilution PrecipitationCheck Precipitation? Dilution->PrecipitationCheck Experiment Proceed with Experiment PrecipitationCheck->Experiment No Troubleshoot Troubleshoot: - Serial Dilution - Lower Concentration - Use Carrier PrecipitationCheck->Troubleshoot Yes Troubleshoot->Dilution

Caption: General workflow for preparing this compound solutions for experiments.

References

Technical Support Center: Large-Scale Synthesis of Davidigenin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of davidigenin (2',4,4'-Trihydroxydihydrochalcone). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent and scalable synthetic route involves a two-step process. The first step is a base-catalyzed Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone with 4-hydroxybenzaldehyde to form the chalcone precursor (2',4,4'-trihydroxychalcone). The second step is the selective hydrogenation of the α,β-unsaturated double bond of the chalcone to yield this compound.

Q2: What are the primary challenges in the large-scale synthesis of this compound? A2: The main challenges include achieving high yields, minimizing the formation of side products, and developing efficient purification methods to remove unreacted starting materials and byproducts.[1] Dihydrochalcone synthesis can be uneconomical due to complex hydrogenation procedures and the need for intermediate product isolation.[2]

Q3: Why is purification of this compound often difficult? A3: Purification is challenging due to the similar polarity of this compound, its chalcone precursor, and other related impurities. This makes separation by traditional column chromatography difficult and often results in product loss. Preparative thin-layer chromatography (TLC) and other specialized chromatographic techniques may be required.[3]

Q4: What analytical techniques are recommended for purity analysis of this compound? A4: A combination of techniques is recommended for comprehensive purity analysis. High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common method for determining purity and quantifying impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, and Mass Spectrometry (MS) confirms the molecular weight.[5]

Q5: Are there any known stability issues with this compound? A5: Like many polyphenolic compounds, this compound can be susceptible to oxidation and degradation under certain conditions, such as exposure to light, high temperatures, or extreme pH.[6] It is recommended to store the purified compound under inert gas in a cool, dark place.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and purification of this compound.

Problem 1: Low Yield in Claisen-Schmidt Condensation (Step 1)

Q: My Claisen-Schmidt condensation reaction to form the chalcone precursor has a very low yield. What are the potential causes and solutions?

A: Low yields in this step are common and can be attributed to several factors.

  • Inadequate Base Strength or Concentration: The reaction requires a strong base (e.g., KOH, NaOH) to deprotonate the acetophenone. Ensure the base is of high purity and the concentration is sufficient.

  • Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of side products. Overheating can lead to side reactions and degradation.[1]

  • Poor Mixing: In large-scale reactions, inefficient mixing can lead to localized concentration gradients and reduced reaction rates.[1] Ensure vigorous and consistent stirring throughout the reaction.

  • Purity of Starting Materials: Impurities in the 2,4-dihydroxyacetophenone or 4-hydroxybenzaldehyde can interfere with the reaction.[6] Use reagents of the highest possible purity.

G start Low Chalcone Yield check_reagents Verify Purity of Starting Materials start->check_reagents check_base Check Base (KOH/NaOH) Strength & Conc. start->check_base check_temp Monitor Reaction Temperature start->check_temp check_mixing Evaluate Stirring Efficiency start->check_mixing impure_reagents Purify/Replace Reagents check_reagents->impure_reagents Impurities Detected base_issue Use Fresh, Anhydrous Base Adjust Concentration check_base->base_issue Incorrect/Degraded temp_issue Optimize Temperature (e.g., Trial at RT, then 50°C) check_temp->temp_issue Suboptimal mixing_issue Increase Stirring Speed Use Mechanical Stirrer check_mixing->mixing_issue Inefficient end Yield Improved impure_reagents->end base_issue->end temp_issue->end mixing_issue->end G cluster_synthesis Synthesis cluster_purification Purification start Crude Reaction Mixture workup Aqueous Workup (Quench & Extract) start->workup solvent_evap Solvent Evaporation workup->solvent_evap column Initial Purification (Silica Gel Column) solvent_evap->column recrystal Recrystallization (e.g., EtOH/Water) column->recrystal Purity < 95% final_product Pure this compound (>98%) column->final_product Purity > 95% recrystal->final_product

References

Overcoming stability issues of davidigenin in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability and degradation data for davidigenin are limited in published literature. Much of the following guidance is based on established principles for handling phenolic compounds and data from structurally related dihydrochalcones and other flavonoids. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

General Information

This compound is a dihydrochalcone, a class of natural phenols.[1][2] It is recognized for its potential anti-allergic, anti-asthmatic, and antioxidant properties.[2]

Chemical Properties:

  • IUPAC Name: 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-one[2]

  • Molecular Formula: C₁₅H₁₄O₄[2]

  • Molecular Weight: 258.27 g/mol [2]

Solubility: this compound is a hydrophobic molecule and is practically insoluble in water.[1] It is, however, soluble in several organic solvents.

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble
Table 1: Solubility of this compound in Common Organic Solvents.[3]

Storage of Solid Compound: For maximum stability, solid this compound should be stored desiccated at -20°C.[3]

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Precipitation in aqueous buffer This compound is poorly soluble in water. The addition of an organic stock solution to an aqueous buffer can cause it to precipitate out.- Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in your final solution. - Ensure the final concentration of this compound does not exceed its solubility limit in the mixed-solvent system. - For cell-based assays, ensure the final organic solvent concentration is not toxic to the cells.
Solution turns yellow/brown This is likely due to oxidation and degradation. Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and alkaline pH.- Prepare fresh solutions before each experiment. - Store stock solutions at -20°C or -80°C in small, single-use aliquots. - Use amber vials or wrap tubes in foil to protect from light. - Consider using degassed solvents to minimize oxygen exposure. - Maintain a slightly acidic pH if compatible with your experiment, as related dihydrochalcones are more stable in acidic conditions.[4][5]
Loss of biological activity The compound may have degraded in solution. Stability is often time, temperature, and pH-dependent.- Verify the stability of this compound under your specific experimental conditions (see Experimental Protocols section). - Run a time-course experiment to determine how long this compound remains stable in your assay medium. - Prepare fresh solutions from a solid stock that has been stored properly.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound?

A: Prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO or ethanol.[3] For higher solubility, you can gently warm the tube to 37°C and use an ultrasonic bath.[3] Store this stock solution in small, tightly sealed aliquots at -20°C or below for several months.[3]

Q2: What pH range is optimal for maintaining this compound stability in solution?

A: While specific data for this compound is unavailable, related dihydrochalcones and flavonoids show greater stability in acidic to neutral conditions. For instance, neohesperidin dihydrochalcone is most stable at pH 3-5. Phloretin, another dihydrochalcone, is also more stable in acidic environments.[4][5] It is advisable to avoid alkaline conditions (pH > 7), as high pH can promote the degradation of phenolic compounds.

Q3: How do temperature and light affect this compound solutions?

A: As with most phenolic compounds, exposure to high temperatures and UV light will likely accelerate the degradation of this compound. It is recommended to prepare and handle solutions under subdued light and to avoid repeated freeze-thaw cycles. For long-term storage, frozen solutions are preferable.

Q4: Can I do anything to improve the stability of this compound in my working solution?

A: Yes, several strategies can be employed, though they must be tested for compatibility with your specific assay:

  • pH Control: Maintain a slightly acidic pH (e.g., using a citrate buffer) if your experiment allows.

  • Complexation: Encapsulation with cyclodextrins has been shown to improve the stability of other flavonoids, such as phloretin.[6]

  • Antioxidants: The addition of a small amount of an antioxidant like ascorbic acid or BHT may help prevent oxidative degradation, but check for potential interference with your experiment.

Data on Related Dihydrochalcones

The following tables provide stability data for other dihydrochalcones, which may serve as a useful reference.

CompoundpHTemperatureStabilityReference
Neohesperidin Dihydrochalcone3-530-60°CMaximum stability observedSemantic Scholar
Neohesperidin Dihydrochalcone>2Room TempResistant to hydrolysisResearchGate
Table 2: pH and Temperature Stability of Neohesperidin Dihydrochalcone.
CompoundConditionObservationReference
PhloretinAcidic EnvironmentMore stable[4]
PhloretinAlkaline EnvironmentProne to degradation[4]
Table 3: General pH Stability of Phloretin.

Experimental Protocols

Protocol: Preliminary Stability Assessment of this compound

This protocol outlines a general method to assess the stability of this compound under various conditions using HPLC.

1. Materials:

  • This compound (solid)

  • HPLC-grade solvents (e.g., DMSO, methanol, acetonitrile, water)

  • Buffers of various pH values (e.g., pH 3, 5, 7.4, 9)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Constant temperature incubators/water baths

  • UV lamp

2. Preparation of Solutions:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in DMSO.

  • Create working solutions by diluting the stock solution into the different buffers to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the final DMSO concentration is low and consistent across all samples.

3. Experimental Conditions (Example Setup):

  • pH Stability: Aliquot the working solutions into amber vials for each pH (3, 5, 7.4, 9) and store at a constant temperature (e.g., 25°C).

  • Thermal Stability: Aliquot the working solution at a chosen pH (e.g., pH 5) into amber vials and incubate at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Photostability: Aliquot the working solution at a chosen pH into clear glass vials. Expose to a UV lamp, and prepare a parallel set wrapped in foil as a dark control.

4. Time Points and Analysis:

  • Analyze a sample from each condition immediately after preparation (T=0).

  • Analyze subsequent samples at various time points (e.g., 1, 2, 4, 8, 24, 48 hours).

  • For analysis, inject a fixed volume of each sample into the HPLC system.

  • Monitor the peak area of this compound at its λmax. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

5. Data Interpretation:

  • Calculate the percentage of this compound remaining at each time point relative to T=0.

  • Plot the percentage remaining versus time for each condition to visualize the degradation rate.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_conditions 2. Incubation under Test Conditions cluster_analysis 3. Analysis A Prepare concentrated This compound stock (e.g., in DMSO) B Dilute stock into various aqueous buffers (pH 3, 5, 7.4, 9) A->B C Temperature Study (4°C, 25°C, 37°C) B->C D pH Stability Study (pH 3, 5, 7.4, 9) B->D E Photostability Study (UV light vs. Dark) B->E F Sample at time points (0, 1, 4, 8, 24h) C->F D->F E->F G HPLC Analysis (Monitor peak area) F->G H Calculate % remaining and plot vs. time G->H

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway This compound This compound (Dihydrochalcone) Intermediates Oxidized Intermediates (e.g., Quinones) This compound->Intermediates Oxidation Stress Stress Factors (High pH, Light, Heat, O₂) Stress->this compound Cleavage Cleavage of Propanone Bridge Intermediates->Cleavage Hydrolysis/Fission Products Degradation Products (e.g., Phenylpropionic acids, Phloroglucinol derivatives) Cleavage->Products

Caption: Plausible degradation pathway for this compound.

References

Davidigenin Extraction Protocols: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for davidigenin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound is a dihydrochalcone, a type of polyphenol.[1] It is of significant interest to the scientific community due to its potential therapeutic properties, including anti-allergic, anti-asthmatic, and antioxidant effects.[1]

Q2: Which plant sources are rich in this compound?

This compound has been identified in plants such as Viburnum davidii and Fadogia ancylantha.[1] Researchers looking to extract this compound should consider these or related species as potential starting materials.

Q3: What are the general steps involved in a this compound extraction workflow?

A typical workflow for this compound extraction involves sample preparation (drying and grinding the plant material), extraction with a suitable solvent, filtration, solvent evaporation to obtain a crude extract, and subsequent purification to isolate this compound.

Troubleshooting Guide

Low Yield

Q4: My this compound yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a common issue in natural product extraction. Several factors can contribute to this problem. Here’s a breakdown of potential causes and solutions:

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial for efficiently dissolving this compound.

    • Solution: Experiment with solvents of varying polarities. For flavonoids and similar polyphenols, aqueous mixtures of ethanol or methanol are often effective.[2] For instance, 80% methanol has been shown to be a good compromise for extracting a wide range of secondary metabolites.[3][4]

  • Inefficient Extraction Parameters: Temperature, time, and the solvent-to-solid ratio significantly impact extraction efficiency.[5][6]

    • Solution: Optimize these parameters systematically. Response Surface Methodology (RSM) can be a powerful tool for this.[7][8] Start with ranges reported for similar compounds and narrow down the optimal conditions for your specific plant material.

  • Incomplete Cell Lysis: The solvent needs to penetrate the plant cells to dissolve the this compound.

    • Solution: Ensure the plant material is finely ground to increase the surface area for extraction.[6] Pre-treatment methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance cell wall disruption and improve yield.[5][9]

  • Degradation of this compound: this compound, like other flavonoids, can be susceptible to degradation during extraction, especially at high temperatures or prolonged extraction times.[9]

    • Solution: Use milder extraction conditions. Consider techniques like supercritical fluid extraction (SCE) with CO2, which uses lower temperatures.[10][11] Also, protect the extract from light and store it at low temperatures (-20°C) to minimize degradation.[3][4]

Impure Extract

Q5: My extract contains many impurities. How can I improve the purity of my this compound?

A crude extract will inevitably contain a mixture of compounds. The goal of purification is to remove unwanted substances.

  • Initial Cleanup:

    • Solution: A preliminary liquid-liquid extraction can be very effective. After obtaining the crude extract, dissolve it in a suitable solvent system (e.g., water-ethyl acetate) to partition compounds based on their polarity. This compound will preferentially move into the organic phase, leaving more polar impurities in the aqueous phase.[12] Defatting the initial plant material with a non-polar solvent like hexane can also remove lipids and chlorophyll.[12]

  • Chromatographic Purification:

    • Solution: Column chromatography is a standard method for purifying natural products.[13][14][15] Start with silica gel column chromatography and elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.[13][15] For higher purity, High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can be employed.[10]

  • Recrystallization:

    • Solution: If you have a semi-purified, solid sample, recrystallization can be a simple and effective final purification step.[16] This involves dissolving the solid in a minimal amount of a hot solvent in which it has high solubility and then allowing it to cool slowly, causing the pure compound to crystallize out.

Data Presentation

Table 1: General Extraction Parameters for Flavonoids (Applicable as a starting point for this compound)

ParameterRange/ValueRationaleSource
Solvent 60-80% Ethanol or Methanol in waterBalances polarity for effective extraction of polyphenols.[3][4]
Temperature 30°C - 72.5°CHigher temperatures can increase solubility and extraction rate, but may also cause degradation.[5][17]
Extraction Time 45 min - 6 hoursLonger times can increase yield but also risk degradation and extraction of unwanted compounds.[3][4][7][8]
Solvent-to-Solid Ratio 13:1 to 45:1 (mL/g)A higher ratio can improve extraction efficiency but requires more solvent.[3][4][5][7][8]
Particle Size < 1.25 mmSmaller particle size increases the surface area for extraction.[7][8]

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, stems) at 40-60°C to a constant weight.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 200 mL of 80% ethanol.

    • Heat the mixture at 60°C with constant stirring for 2 hours.

  • Filtration and Concentration:

    • Allow the mixture to cool and then filter it through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Storage:

    • Store the crude extract in a sealed, light-protected container at -20°C.[3][4]

Protocol 2: Purification by Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations.

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions.

    • Analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Experimental_Workflow start Plant Material prep Drying & Grinding start->prep extraction Solvent Extraction (e.g., 80% Ethanol) prep->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: A general experimental workflow for the extraction and purification of this compound.

Caption: Troubleshooting logic for addressing low this compound yield.

References

Technical Support Center: Cell Viability Assays for Determining Davidigenin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the cytotoxicity of davidigenin.

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is best for determining this compound cytotoxicity?

A1: Tetrazolium-based assays like MTT and MTS are generally not recommended for flavonoids such as this compound. These compounds have intrinsic reducing potential and can directly reduce the tetrazolium salts, leading to a false positive signal and an overestimation of cell viability[1][2][3]. More suitable alternatives include:

  • Trypan Blue Exclusion Assay: A simple, cost-effective method that directly assesses cell membrane integrity.

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, providing an indicator of cytotoxicity[4][5].

  • Sulforhodamine B (SRB) Assay: This assay is based on the staining of total cellular protein and has been suggested as a more reliable method for determining the cytotoxicity of flavonoids[2][3].

  • ATP-based Assays (e.g., CellTiter-Glo®): Measure the amount of ATP in viable cells, which is a good indicator of metabolic activity.

Q2: I am observing a high background in my MTT/MTS assay when using this compound. What could be the cause?

A2: High background in tetrazolium-based assays with flavonoids like this compound is often due to the compound's ability to directly reduce the MTT or MTS reagent to formazan in a cell-free environment[1][2][3]. To confirm this, run a control plate with this compound in cell-free media. If a color change is observed, it indicates direct reduction by the compound.

Q3: My absorbance readings in the MTT assay are very low, even in the control wells. What should I do?

A3: Low absorbance readings can be due to several factors:

  • Low cell number: Ensure you have optimized the cell seeding density for your specific cell line. A linear relationship between cell number and absorbance should be established[6][7].

  • Insufficient incubation time: The incubation time with the MTT reagent may be too short for visible purple formazan to form. This can be cell-type dependent and may require optimization[6].

  • Incomplete formazan solubilization: Ensure the formazan crystals are completely dissolved by the solubilizing agent (e.g., DMSO or SDS solution). Pipette up and down to mix thoroughly[8].

Q4: There is high variability between my replicate wells in the LDH assay. What are the possible reasons?

A4: High variability in an LDH assay can stem from:

  • Uneven cell seeding: Ensure a homogenous single-cell suspension before plating.

  • Vigorous pipetting: Overly forceful pipetting during cell plating or reagent addition can cause premature cell lysis and LDH release[4][9].

  • Edge effects: Wells on the perimeter of the plate are more prone to evaporation, which can affect cell growth and assay results. To mitigate this, fill the outer wells with sterile PBS or media without cells[10].

Troubleshooting Guides

MTT/MTS Assay Troubleshooting
Problem Possible Cause Suggested Solution
High background absorbance in wells with this compound but no cells This compound is directly reducing the MTT/MTS reagent.Use an alternative assay not based on tetrazolium reduction, such as the LDH or SRB assay[1][2][3].
Absorbance readings are too high in all wells Cell number per well is too high or contamination with bacteria/yeast.Decrease the initial cell seeding density. Inspect cultures for contamination before and during the assay[6][7].
Absorbance readings are too low in all wells Cell number per well is too low or insufficient incubation time with the reagent.Increase the initial cell seeding density. Optimize the incubation time for your specific cell line[6].
Inconsistent readings between replicate wells Uneven cell distribution or pipetting errors.Ensure a uniform cell suspension before plating. Be consistent with pipetting technique and volumes[10].
Purple precipitate is not fully dissolved Incomplete solubilization of formazan crystals.Increase the volume of the solubilizing agent or extend the incubation time with gentle mixing[8].
LDH Assay Troubleshooting
Problem Possible Cause Suggested Solution
High background in media-only control High intrinsic LDH activity in the serum used in the culture media.Reduce the serum concentration in your culture medium (e.g., to 1-5%) or use serum-free medium for the assay period if your cells can tolerate it[4][11].
High spontaneous LDH release in untreated control cells Cell density is too high or cells were handled too roughly during plating.Optimize the cell number to avoid overcrowding. Handle the cell suspension gently during pipetting[4][9].
Low experimental absorbance values The cell density is too low, resulting in a weak signal.Repeat the experiment with an optimized, higher cell number to ensure the LDH release is within the detection range of the assay[4].
Assay underestimates cytotoxicity Loss of membrane integrity is a late-stage event in apoptosis.Consider that the LDH assay primarily measures necrosis or late-stage apoptosis. For earlier detection of apoptosis, consider assays that measure caspase activity[4].

Quantitative Data Summary

Compound Cell Line Assay IC50 (µM) Reference
DaidzeinBEL-7402 (Human hepatoma)MTT59.7 ± 8.1[1]
DaidzeinA549 (Human lung carcinoma)MTT> 100[1]
DaidzeinHeLa (Human cervical cancer)MTT> 100[1]
DaidzeinHepG-2 (Human hepatoma)MTT> 100[1]
DaidzeinMG-63 (Human osteosarcoma)MTT> 100[1]
DaidzeinMCF-7 (Human breast cancer)Not specified50

Experimental Protocols

General Workflow for Cell Viability Assays

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare this compound Dilutions add_compound 4. Add this compound to Cells compound_prep->add_compound incubation 5. Incubate for Desired Time add_compound->incubation add_reagent 6. Add Assay Reagent incubation->add_reagent assay_incubation 7. Incubate as per Protocol add_reagent->assay_incubation read_plate 8. Measure Signal (e.g., Absorbance) assay_incubation->read_plate calculate_viability 9. Calculate % Viability read_plate->calculate_viability plot_data 10. Plot Dose-Response Curve calculate_viability->plot_data determine_ic50 11. Determine IC50 plot_data->determine_ic50

Caption: General experimental workflow for determining this compound cytotoxicity.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Include wells with media only for background measurement. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible[6].

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Reading: Incubate the plate in the dark at room temperature for 2 hours with gentle shaking. Measure the absorbance at 570 nm using a microplate reader[6].

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer)[11].

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes[11].

  • Enzyme Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well[11].

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light[11].

  • Stop Reaction and Read: Add 50 µL of stop solution to each well. Measure the absorbance at 490 nm and a reference wavelength of 680 nm[11].

Signaling Pathway

Disclaimer: The following diagram illustrates a potential signaling pathway for this compound-induced apoptosis, based on published mechanisms for structurally similar flavonoids like daidzein and apigenin. The exact pathway for this compound should be experimentally verified.

G cluster_upstream Upstream Signaling cluster_ros Oxidative Stress cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade This compound This compound MAPK MAPK Pathway (p38, JNK) This compound->MAPK PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS MAPK->ROS Bcl2 ↓ Bcl-2 PI3K_Akt->Bcl2 Bax ↑ Bax ROS->Bax MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax->MMP Bcl2->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis.

References

Improving the yield of davidigenin from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction and purification of davidigenin from natural sources. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a type of dihydrochalcone, a class of polyphenolic compounds.[1] It is structurally known as 2',4,4'-Trihydroxydihydrochalcone.[1] Research has indicated that this compound possesses several potential therapeutic properties, including acting as an anti-allergic, anti-asthmatic, and antioxidant agent.[1] These properties make it a compound of interest for further investigation in drug development.

Q2: What are the primary natural sources of this compound?

A2: this compound has been identified in several plant species. The most commonly cited sources include Viburnum davidii and Fadogia ancylantha.[1] While related flavonoids and other phenolic compounds are found in plants like Smilax china and Cajanus cajan, the presence and concentration of this compound in these sources are less documented.

Q3: What are the common methods for extracting this compound and other flavonoids?

A3: A variety of extraction techniques can be employed, ranging from conventional to modern methods. The choice depends on factors like laboratory equipment, desired yield, and environmental considerations. Common methods include:

  • Maceration: Soaking the plant material in a solvent over a period.[2]

  • Heated Reflux Extraction: Boiling the plant material in a solvent to increase extraction efficiency.[3][4]

  • Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to disrupt plant cell walls and enhance solvent penetration.[3]

  • Microwave-Assisted Extraction (MAE): Employing microwave energy to heat the solvent and plant material, accelerating extraction.[4][5]

  • Supercritical Fluid Extraction (SFE): Using a supercritical fluid, typically CO2, as the solvent, which offers high purity and minimal solvent residue.[6]

Q4: How can I purify the crude extract to isolate this compound?

A4: After initial extraction, the crude product is a complex mixture of compounds. Purification is essential to isolate this compound. The most common and effective method is chromatography.[7]

  • Column Chromatography: The crude extract is passed through a column packed with a stationary phase like silica gel or Sephadex LH-20. Different compounds travel through the column at different rates, allowing for their separation.[2]

  • High-Performance Liquid Chromatography (HPLC): A more advanced form of column chromatography that uses high pressure to pass the solvent through the column, resulting in higher resolution and faster separation.[7][8]

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid separation technique that avoids solid stationary phases, which can sometimes cause irreversible adsorption of the target compound.

Q5: What factors can affect the stability of this compound during extraction and purification?

A5: Flavonoids, including dihydrochalcones like this compound, can be susceptible to degradation. Key factors influencing stability include:

  • Temperature: High temperatures used in methods like reflux extraction can lead to thermal degradation, although for shorter durations, the yield may increase.[4][9]

  • pH: Flavonoids are generally more stable in slightly acidic conditions (pH 5-7). Highly alkaline or acidic conditions can cause structural changes.[10]

  • Light and Oxygen: Exposure to UV light and air can lead to oxidative degradation. Extracts should be handled in a way that minimizes this exposure, such as using amber glassware and storing under an inert atmosphere if necessary.

  • Extraction Method: Aggressive methods like high-power sonication or prolonged microwave irradiation can degrade sensitive compounds.[4]

Section 2: Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Solvent Extraction (UAE)

This protocol provides a general methodology for extracting this compound from dried and powdered plant material. Optimization will be required based on the specific plant source.

1. Sample Preparation:

  • Dry the plant material (e.g., leaves, stems, or roots) at a controlled temperature (40-60°C) to a constant weight.
  • Grind the dried material into a fine powder (e.g., to pass through a 40-60 mesh sieve). A smaller particle size increases the surface area for extraction.

2. Extraction:

  • Place 10 g of the powdered plant material into a 500 mL flask.
  • Add 200 mL of the extraction solvent. An 80% methanol or 80% ethanol solution is a common starting point for polyphenols.[9]
  • Place the flask in an ultrasonic bath.
  • Sonicate for 45-60 minutes at a controlled temperature (e.g., 45-50°C).
  • After sonication, filter the mixture through Whatman No. 1 filter paper.

3. Solvent Removal:

  • Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at a temperature below 50°C to avoid thermal degradation.
  • Evaporate until a viscous or solid crude extract is obtained.

4. (Optional) Liquid-Liquid Fractionation:

  • Redissolve the crude extract in water.
  • Perform sequential extractions with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). Dihydrochalcones typically partition into the ethyl acetate fraction.
  • Collect the ethyl acetate fraction and evaporate the solvent to yield a purified, enriched extract.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes the purification of the crude or enriched extract from Protocol 1.

1. Column Packing:

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).
  • Pour the slurry into a glass column and allow it to pack uniformly under gravity or gentle pressure. Do not let the column run dry.

2. Sample Loading:

  • Dissolve a small amount of the crude extract in a minimal volume of the elution solvent or another suitable solvent.
  • Alternatively, adsorb the dry extract onto a small amount of silica gel and load the resulting powder onto the top of the packed column.

3. Elution:

  • Begin elution with a non-polar solvent (e.g., 100% n-hexane or a chloroform/hexane mixture).
  • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, then methanol). This is known as gradient elution. A typical gradient might be from 100% chloroform to a 90:10 chloroform:methanol mixture.
  • Collect the eluate in fractions (e.g., 10-15 mL per tube).

4. Fraction Analysis:

  • Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain this compound. Spot each fraction on a TLC plate and compare the Rf value to a this compound standard, if available.
  • Combine the fractions that show a pure spot corresponding to this compound.

5. Final Concentration:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.

Section 3: Data Presentation - Optimizing Yield

Quantitative data for this compound extraction is limited in the literature. The following tables summarize data from studies on structurally similar flavonoids (isoflavones, etc.) to provide a baseline for experimental design.

Table 1: Comparison of Extraction Methods for Isoflavones (Model Data)

Extraction MethodSolventTemperature (°C)TimeYield (µg/g DW)Reference
Maceration70% EthanolRoom Temp24 hoursVaries[3]
Heat-Reflux50% Ethanol80°C2 hoursDaidzein: 432.30[3]
Ultrasound-Assisted50% Ethanol50°C30 minDaidzein: 415.07[3]
Microwave-Assisted90% Ethanol70°C30 min87.93% DPPH Activity[11]

Note: Yields are highly dependent on the plant matrix and specific compound.

Table 2: Influence of Key Parameters on Polyphenol Extraction Yield (Model Data)

ParameterCondition 1Yield 1Condition 2Yield 2Condition 3Yield 3Reference
Solid:Solvent Ratio 1:8~2x less than optimal1:13Good1:20Optimal[9]
Ethanol Conc. (%) 60%40.21% (extract)75%44.33% (extract)90%48.44% (extract)[11]
Temperature (°C) 45°C1.204% (diosgenin)60°CHighly efficient72°C14.7 mg GAE/g[9][12][13]
Time (min) 3087.93% DPPH Activity451.204% (diosgenin)13014.7 mg GAE/g[11][12][13]

Note: GAE = Gallic Acid Equivalents, a measure of total phenolic content. DPPH activity measures antioxidant capacity.

Section 4: Troubleshooting Guide

Problem: Low or No Yield of this compound

  • Q: My final yield is much lower than expected. What could be the cause?

    • A1: Incorrect Plant Material or Low Endogenous Concentration. The concentration of secondary metabolites can vary significantly based on the plant's species, geographical location, harvest time, and storage conditions. Verify the identity of your plant material and try sourcing from a different location or harvesting at a different time.

    • A2: Inefficient Extraction. Your extraction parameters may not be optimal. Re-evaluate your choice of solvent, solid-to-solvent ratio, temperature, and time. As shown in Table 2, a higher solvent ratio and optimized temperature can significantly improve yields.[9][13] Consider using a more advanced technique like UAE or MAE if you are currently using maceration.

    • A3: Degradation of this compound. this compound may be degrading during the process. Avoid excessive heat, prolonged exposure to light, and extreme pH levels.[4][10] Ensure solvents are removed at a low temperature (<50°C) and consider flushing with nitrogen to prevent oxidation.

    • A4: Losses During Workup. Significant product can be lost during transfers, filtration, and purification steps. Ensure you are performing quantitative transfers (rinsing glassware with solvent to recover all material).[14] During liquid-liquid extraction, incomplete phase separation or emulsions can lead to product loss.

Problem: Poor Purity / Multiple Contaminants

  • Q: My purified sample still shows multiple spots on a TLC plate. How can I improve purity?

    • A1: Ineffective Initial Extraction. A non-selective solvent may be co-extracting many other compounds. Consider a pre-extraction step with a non-polar solvent like n-hexane to remove lipids and chlorophyll before extracting with a polar solvent like ethanol or methanol.

    • A2: Suboptimal Chromatography. Your column chromatography may need optimization. Try using a finer mesh silica gel for better resolution, a longer column, or a shallower elution gradient (i.e., increase the solvent polarity more slowly).[15] If co-elution is a persistent problem, you may need to use a different chromatography technique, such as Sephadex LH-20 (which separates based on size and polarity) or preparative HPLC.[2]

Problem: Inconsistent Results Between Batches

  • Q: I am getting very different yields each time I run the experiment. Why?

    • A1: Variation in Natural Source Material. As mentioned, natural products vary. If possible, use a single, large, homogenized batch of plant material for the duration of your project to ensure consistency.

    • A2: Inconsistent Experimental Conditions. Small variations in temperature, time, solvent ratios, or even the moisture content of your plant material can lead to different results.[14] Maintain a detailed lab notebook and strictly control all experimental parameters.

Section 5: Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification start Plant Material prep Drying & Grinding start->prep extract Solvent Extraction (e.g., UAE) prep->extract filter Filtration extract->filter evap1 Solvent Evaporation (Rotary Evaporator) filter->evap1 crude Crude Extract evap1->crude purify Column Chromatography crude->purify analyze TLC/HPLC Analysis purify->analyze evap2 Solvent Evaporation analyze->evap2 final Pure this compound evap2->final

Caption: General experimental workflow for the extraction and purification of this compound.

biosynthesis_pathway apigenin Apigenin naringenin Naringenin (Flavanone) apigenin->naringenin Reduction isoliquiritigenin Isoliquiritigenin (Chalcone) naringenin->isoliquiritigenin Ring Opening This compound This compound (Dihydrochalcone) isoliquiritigenin->this compound Reduction

Caption: Simplified metabolic pathway from apigenin to this compound.[16]

signaling_pathway This compound This compound (or related flavonoid) PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation

Caption: Representative PI3K/Akt signaling pathway modulated by flavonoids.[17][18]

References

Validation & Comparative

Davidigenin vs. Resveratrol: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed, evidence-based comparison of the antioxidant capacities of davidigenin and resveratrol. While resveratrol is a well-established antioxidant with extensive supporting data, the information available for this compound's direct antioxidant activity is limited and, in some cases, contradictory. This guide aims to present the current state of knowledge to inform research and development decisions.

Unraveling In Vitro Antioxidant Potential

The capacity of a compound to neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a critical measure of its antioxidant potential. This is typically assessed through a variety of in vitro assays that probe different facets of antioxidant action, including radical scavenging and reducing power.

Resveratrol: A Profile of a Potent Antioxidant

Resveratrol (3,5,4'-trihydroxystilbene) has consistently demonstrated strong antioxidant effects across numerous in vitro models.[1] Its efficacy in scavenging a variety of free radicals is well-documented in scientific literature.

This compound: An Enigmatic Profile

This compound (2',4,4'-trihydroxydihydrochalcone), a member of the dihydrochalcone family, presents a more ambiguous antioxidant profile. While some compounds in this class are known for their antioxidant properties, direct and quantitative evidence for this compound is sparse. Notably, one study concluded that this compound exhibits no antiradical activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[2] Conversely, other sources categorize this compound as a potential antioxidant, although they do not provide specific quantitative data from standardized assays to support this claim.[3]

Quantitative Antioxidant Activity: A Data-Driven Comparison

The scarcity of quantitative antioxidant data for this compound makes a direct head-to-head comparison with the extensively studied resveratrol challenging. The table below summarizes established quantitative data for resveratrol's performance in key antioxidant assays.

Antioxidant AssayResveratrol IC50 / Activity
DPPH Radical Scavenging Activity IC50: Ranges from approximately 2.2 to 110.25 µg/mL have been reported.[4]
ABTS Radical Scavenging Activity IC50: Reported to be around 2 µg/mL.
Ferric Reducing Antioxidant Power (FRAP) Demonstrated a concentration-dependent increase in reducing power, from 13.42 to 210.26 µmol/L Trolox Equivalents (TE).
Oxygen Radical Absorbance Capacity (ORAC) Consistently shows high antioxidant activity in this assay.

Note: IC50 (Inhibitory Concentration 50%) represents the concentration of a substance required to inhibit 50% of the radical activity; a lower IC50 value signifies greater antioxidant potency. TEAC (Trolox Equivalent Antioxidant Capacity) is another common unit of measurement.

Standardized Experimental Protocols

For clarity and reproducibility, the methodologies of the primary antioxidant assays cited are outlined below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This widely used assay assesses the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: The DPPH radical has a characteristic deep purple color. When it is reduced by an antioxidant, it becomes the colorless diphenylpicrylhydrazine. The degree of color change, measured as a decrease in absorbance at approximately 517 nm, is proportional to the antioxidant's radical scavenging ability.[5]

  • General Procedure:

    • A solution of DPPH in an organic solvent like methanol or ethanol is prepared.

    • The test compound is added to the DPPH solution at various concentrations.

    • The reaction mixture is incubated in the dark for a defined period (e.g., 30 minutes).

    • A spectrophotometer is used to measure the absorbance at ~517 nm.

    • The percentage of radical scavenging is calculated to determine the IC50 value.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

  • Principle: ABTS is converted to its blue-green radical cation (ABTS•+) through a reaction with a strong oxidizing agent like potassium persulfate. An antioxidant can reduce the ABTS•+ back to its colorless neutral form. The decrease in absorbance at ~734 nm is indicative of the antioxidant's scavenging capacity.

  • General Procedure:

    • The ABTS•+ radical is pre-formed by reacting ABTS with potassium persulfate.

    • The ABTS•+ solution is then diluted to achieve a specific absorbance.

    • The test compound is introduced to the ABTS•+ solution.

    • Absorbance is measured at ~734 nm after a set incubation period.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay quantifies the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).

  • Principle: Under acidic conditions, the colorless Fe³⁺-TPTZ complex is reduced to the blue-colored Fe²⁺-TPTZ complex by an antioxidant. The intensity of this blue color is directly proportional to the antioxidant's reducing power.

  • General Procedure:

    • The FRAP reagent is prepared by combining an acetate buffer, a TPTZ solution, and a ferric chloride solution.

    • This reagent is then heated to 37°C.

    • The test compound is mixed with the FRAP reagent.

    • The absorbance of the resultant blue solution is measured at ~593 nm.

    • The antioxidant power is typically expressed as ferrous iron equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay determines the ability of an antioxidant to shield a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Principle: A peroxyl radical generator, such as AAPH, induces the decay of a fluorescent probe. Antioxidants can neutralize these radicals, thereby preventing the fluorescence decay. The degree of protection is quantified by monitoring the fluorescence over time.

  • General Procedure:

    • The test compound and a fluorescent probe are combined in a multi-well plate.

    • The reaction is initiated by the addition of the AAPH radical generator.

    • Fluorescence is measured over a period using a fluorescence plate reader.

    • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC), with results usually expressed as Trolox equivalents.

Mechanistic Insights: Signaling Pathways in Antioxidant Defense

Beyond direct radical scavenging, phytochemicals can exert their antioxidant effects by modulating intracellular signaling pathways that regulate endogenous antioxidant defenses.

Resveratrol's Influence on the Nrf2 Pathway

Resveratrol is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] Nrf2 is a master regulator of the cellular antioxidant response. In its inactive state, Nrf2 is sequestered in the cytoplasm by Keap1. Resveratrol can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate into the nucleus. There, it binds to the Antioxidant Response Element (ARE) and drives the expression of numerous protective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7]

This compound's Role in Cellular Signaling

To date, there is a notable absence of research on the effects of this compound on the Nrf2 pathway or other signaling cascades related to antioxidant defense. While some dihydrochalcones have been reported to activate the Nrf2 pathway, specific investigations are required to determine if this compound shares this property.[8]

Visual Summaries

The following diagrams provide a visual representation of the experimental workflows and the Nrf2 signaling pathway.

Experimental_Workflow_for_Antioxidant_Assays cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay cluster_ORAC ORAC Assay DPPH_1 Mix DPPH radical (purple) with Antioxidant DPPH_2 Incubate DPPH_1->DPPH_2 DPPH_3 Measure Absorbance at ~517 nm (color change to yellow) DPPH_2->DPPH_3 ABTS_1 Mix ABTS radical cation (blue-green) with Antioxidant ABTS_2 Incubate ABTS_1->ABTS_2 ABTS_3 Measure Absorbance at ~734 nm (colorless) ABTS_2->ABTS_3 FRAP_1 Mix FRAP reagent (Fe³⁺) with Antioxidant FRAP_2 Incubate FRAP_1->FRAP_2 FRAP_3 Measure Absorbance at ~593 nm (blue color - Fe²⁺) FRAP_2->FRAP_3 ORAC_1 Mix Fluorescent Probe, Antioxidant, and Radical Generator ORAC_2 Monitor Fluorescence Decay ORAC_1->ORAC_2 ORAC_3 Calculate Area Under Curve (AUC) ORAC_2->ORAC_3

Caption: Simplified workflow of common in vitro antioxidant capacity assays.

Nrf2_Signaling_Pathway_Activation_by_Resveratrol cluster_nucleus Nucleus Resveratrol Resveratrol Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Resveratrol->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: Resveratrol-mediated activation of the Nrf2 signaling pathway.

Summary and Future Directions

This discrepancy underscores a critical gap in the scientific literature. For researchers and professionals in drug development, it is imperative to conduct comprehensive studies using a panel of standardized antioxidant assays to definitively characterize the antioxidant capacity of this compound. Furthermore, investigations into its potential to modulate key cellular defense pathways such as Nrf2 are warranted. Until such data are available, claims of this compound's antioxidant effects should be viewed with caution, while resveratrol remains a reliable and well-documented benchmark for natural antioxidant compounds.

References

A Comparative Analysis of Davidigenin and its Glycosides: Bioactivity and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biochemical properties and biological activities of davidigenin and its glycosides. This analysis is supported by available experimental data and detailed methodologies for key assays, offering insights into their therapeutic potential.

This compound, a dihydrochalcone, and its glycosidic derivatives have garnered interest for their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. The addition of a sugar moiety to the this compound aglycone can significantly impact its bioavailability, solubility, and biological activity. This guide synthesizes the current understanding of these compounds to aid in future research and drug development endeavors.

Physicochemical and Pharmacokinetic Profile

The bioavailability of flavonoids and their glycosides is a critical determinant of their in vivo efficacy. Generally, the aglycone form is more readily absorbed across the intestinal barrier than its glycosidic counterpart.

Table 1: Comparative Bioavailability of this compound and Related Flavonoid Glycosides

CompoundApparent Permeability Coefficient (Papp) (cm/s)Cell ModelKey Findings
This compound--Data not available. Expected to have higher permeability than its glycosides based on studies of similar flavonoids.
This compound Glycosides--Data not available. Expected to have lower permeability than this compound.
Daidzein (structurally similar)HighCaco-2Readily absorbed.
Daidzein GlycosidesLowCaco-2Poorly absorbed; require hydrolysis to the aglycone for absorption.[1][2][3][4]

Experimental Protocol: Caco-2 Cell Permeability Assay

This in vitro model is widely used to predict intestinal drug absorption.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Compound Application: The test compound (this compound or its glycoside) is added to the apical (AP) side of the monolayer, representing the intestinal lumen.

  • Sampling: Samples are collected from the basolateral (BL) side, mimicking the bloodstream, at various time points.

  • Analysis: The concentration of the compound in the BL samples is quantified using HPLC or LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the AP chamber.

Comparative Biological Activities

Antioxidant Activity

The antioxidant properties of this compound and its glycosides are attributed to their ability to scavenge free radicals. The number and position of hydroxyl groups on the flavonoid skeleton are crucial for this activity.

Table 2: Comparative Antioxidant Activity of this compound and Related Flavonoids

CompoundAntioxidant AssayIC50 Value (µM)Key Findings
This compoundDPPH Radical ScavengingData not availableExpected to possess antioxidant activity.
This compound GlycosidesDPPH Radical ScavengingData not availableAntioxidant activity may be reduced compared to the aglycone due to the masking of hydroxyl groups.
DaidzeinDPPH Radical Scavenging~110 µg/mL (~432 µM)[5]Demonstrates antioxidant potential.
ApigeninDPPH Radical Scavenging8.5[6]Potent antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Preparation: A fresh solution of DPPH in methanol is prepared.

  • Reaction: The test compound is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature.

  • Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • IC50 Calculation: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases. This compound and its glycosides may exert anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.

Table 3: Comparative Anti-inflammatory Activity of this compound and Related Flavonoids

CompoundAssayIC50 Value (µM)Key Findings
This compoundNitric Oxide (NO) Production in RAW 264.7 cellsData not availableExpected to inhibit NO production.
This compound GlycosidesNitric Oxide (NO) Production in RAW 264.7 cellsData not availableActivity may be altered compared to the aglycone.
DaidzeinNO Scavenging Activity35.68 µg/mL (~140 µM)[2]Possesses anti-inflammatory properties.
ApigeninInhibition of iNOS and COX-2 transcription< 15[7]Potent inhibitor of key inflammatory enzymes.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Stimulation: Cells are pre-treated with the test compound for a specific duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined.

Anti-cancer Activity

The potential of this compound and its glycosides as anti-cancer agents is an area of active research. Their effects on cell viability and proliferation are often evaluated in various cancer cell lines.

Table 4: Comparative Anti-cancer Activity of this compound and Related Flavonoids

CompoundCell LineAssayIC50 Value (µM)Key Findings
This compoundMCF-7 (Breast Cancer), HeLa (Cervical Cancer)Cell ViabilityData not availableExpected to exhibit cytotoxic effects.
This compound GlycosidesMCF-7, HeLaCell ViabilityData not availableThe effect of glycosylation on cytotoxicity is variable and compound-specific.
DaidzeinMCF-7ApoptosisInduces apoptosis in a dose- and time-dependent manner.
ApigeninMCF-7, MDA-MB-231 (Breast Cancer)Cell Viability~20-50Inhibits breast cancer cell growth.[7][8]

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.

Modulation of Cellular Signaling Pathways

The biological effects of this compound and its glycosides are mediated through their interaction with various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development. Based on studies of structurally similar flavonoids, the following pathways are likely targets.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor-kappa B) pathway is a key regulator of inflammation and cell survival.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK) Stress_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Gene_Expression Inflammatory & Apoptotic Gene Expression Transcription_Factors->Gene_Expression Regulates This compound This compound This compound->MAPK Inhibits Phosphorylation

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. Its dysregulation is often observed in cancer.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Bind to PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits Phosphorylation

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocol: Western Blot Analysis for Signaling Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation status of specific proteins in a signaling pathway.

  • Cell Lysis: Cells are treated with the test compound and then lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., phospho-p65, phospho-p38), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

While direct comparative data for this compound and its specific glycosides are limited, evidence from structurally related flavonoids suggests that this compound likely possesses significant antioxidant, anti-inflammatory, and anti-cancer properties. Glycosylation is expected to reduce its bioavailability but may offer opportunities for targeted delivery and controlled release of the active aglycone.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of this compound and its various glycosides in a range of in vitro and in vivo models.

  • Quantitative Analysis: Determining the IC50 and Papp values for this compound and its glycosides to provide a clear quantitative comparison.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound and its glycosides.

  • In Vivo Efficacy: Evaluating the therapeutic potential of these compounds in animal models of relevant diseases.

By addressing these research gaps, a more complete understanding of the structure-activity relationship of this compound and its glycosides can be achieved, paving the way for their potential development as novel therapeutic agents.

References

Unlocking the Therapeutic Potential of Davidigenin: A Comparative Guide to its Derivatives' Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Davidigenin, a dihydrochalcone found in various plants, has garnered significant interest within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. As researchers and drug development professionals explore its therapeutic potential, understanding the structure-activity relationship (SAR) of its derivatives is paramount for designing more potent and selective drug candidates. This guide provides a comparative analysis of this compound and its analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

This compound (2',4,4'-trihydroxydihydrochalcone) serves as a promising scaffold for medicinal chemistry. Its biological effects are intrinsically linked to its chemical structure, particularly the arrangement of hydroxyl groups on its A and B rings. Modifications to these functional groups can significantly modulate the compound's potency and selectivity across various biological targets. While comprehensive SAR studies on a wide range of this compound derivatives are still emerging, valuable insights can be drawn from research on this compound itself and structurally related flavonoids.

Comparative Biological Activity of this compound and Related Compounds

The following table summarizes the quantitative biological activity data for this compound and other relevant dihydrochalcones and flavonoids. Due to the limited availability of extensive SAR data specifically for a series of this compound derivatives, data from closely related compounds are included to infer potential structure-activity relationships.

Compound/DerivativeTarget/AssayCell Line/SystemActivity MetricValueReference
This compound Antispasmodic (Histamine-induced contraction)Isolated guinea pig ileumEC508.04 ± 0.81 µg/mL[1]
This compound Antispasmodic (Acetylcholine-induced contraction)Isolated rat duodenumEC509.35 ± 0.30 µg/mL[1]
Phloretin Antioxidant (DPPH radical scavenging)In vitroIC50Not specified, but higher than phloridzin[2]
Phloridzin Antioxidant (DPPH radical scavenging)In vitroIC50Not specified, but lower than phloretin[2]
Apigenin Derivative (Compound 6) Anticancer (Antiproliferative)HT-29 (Colon adenocarcinoma)IC502.03 ± 0.22 µM[3]
Apigenin Derivative (Compound 6) Anticancer (Antiproliferative)HL-60 (Leukemia)IC502.25 ± 0.42 µM[3]
Diosgenin Derivative (Compound 2.2f) Anticancer (Antiproliferative)Aspc-1 (Pancreatic cancer)IC500.1847 µM[4]
Diosgenin Derivative (Compound 2.2f) Anticancer (Antiproliferative)H358 (Lung cancer)IC504.038 µM[4]
Diosgenin Derivative (Compound 2.2f) Anticancer (Antiproliferative)HCT116 (Colorectal carcinoma)IC50Not specified, but active[4]
Diosgenin Derivative (Compound 2.2f) Anticancer (Antiproliferative)SW620 (Colon adenocarcinoma)IC500.4483 µM[4]

Inference on Structure-Activity Relationship:

Based on the available data for dihydrochalcones and other flavonoids, several key structural features are crucial for their biological activity:

  • Hydroxyl Groups: The number and position of hydroxyl groups are critical. For antioxidant activity in dihydrochalcones, free hydroxyl groups, particularly on the B-ring, are important for radical scavenging.[2]

  • Glycosylation: The addition of a sugar moiety (glycosylation) to a hydroxyl group, as seen in the comparison of phloretin and phloridzin, generally decreases antioxidant activity.[2]

  • Modifications at C-3 and C-26 (in steroidal analogs like diosgenin): For anticancer activity in diosgenin derivatives, modifications at the C-3 hydroxyl group and the F-ring (C-26) have been shown to significantly enhance potency.[4]

  • Substitutions on the Flavonoid Scaffold (Apigenin): The addition of various functional groups to the core apigenin structure can dramatically increase anticancer activity compared to the parent compound.[3]

Key Signaling Pathways

This compound and its analogues are known to modulate several key signaling pathways involved in inflammation and cellular stress responses. The following diagrams illustrate two of these important pathways.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates This compound This compound Derivatives This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Induces

Figure 1: Inhibition of the NF-κB Signaling Pathway.

Nrf2_Pathway cluster_stimulus Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Keap1 Keap1 Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates This compound This compound Derivatives This compound->Keap1 Induces release of Nrf2 ARE ARE Nrf2_n->ARE Binds Genes Antioxidant Gene Expression (HO-1, NQO1, GCLC) ARE->Genes Induces

Figure 2: Activation of the Nrf2 Antioxidant Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key assays used to evaluate the biological activities of this compound and its derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cell lines (e.g., HT-29, HL-60, Aspc-1) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the this compound derivatives or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: Various concentrations of the this compound derivatives are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a characteristic wavelength (around 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the EC50 or IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[2]

Anti-inflammatory Activity: NF-κB Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway.

  • Cell Transfection: A suitable cell line (e.g., HEK293T or HeLa) is transiently transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Treatment: The transfected cells are pre-treated with various concentrations of the this compound derivatives for a specific duration.

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce the signaling cascade.

  • Cell Lysis and Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The percentage of NF-κB inhibition is calculated, and the IC50 value is determined.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_analysis Data Analysis and SAR Start This compound Scaffold Modification Chemical Modification (e.g., Alkylation, Acylation) Start->Modification Purification Purification and Characterization (HPLC, NMR, MS) Modification->Purification Antioxidant Antioxidant Assays (DPPH, ABTS) Purification->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NF-κB, COX-2) Purification->Anti_inflammatory Anticancer Anticancer Assays (MTT, Cell Cycle Analysis) Purification->Anticancer Data Quantitative Data Analysis (IC50/EC50 Determination) Antioxidant->Data Anti_inflammatory->Data Anticancer->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Figure 3: Workflow for this compound Derivative Development.

Conclusion

This compound presents a valuable starting point for the development of novel therapeutics. While the direct structure-activity relationship of a broad series of its derivatives is an area ripe for further investigation, insights from related compounds underscore the importance of the number and position of hydroxyl groups and the potential for enhanced activity through targeted chemical modifications. The experimental protocols and pathways detailed in this guide provide a framework for researchers to systematically evaluate new this compound analogues and advance the most promising candidates toward clinical development. Continued exploration in this area holds the potential to yield new and effective treatments for a range of diseases.

References

Davidigenin: A Comparative Meta-Analysis of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davidigenin, a dihydrochalcone found in various plant species, has demonstrated preliminary evidence of therapeutic potential, particularly in the realms of antispasmodic and antioxidant activities. However, a comprehensive understanding of its efficacy, mechanisms of action, and comparative performance against other therapeutic agents remains limited. This guide provides a meta-analysis of the available experimental data on this compound, comparing it with the structurally related and more extensively studied flavonoids, daidzein and apigenin. By presenting quantitative data, detailed experimental protocols, and elucidating known signaling pathways, this document aims to provide a clear perspective on the current state of this compound research and highlight critical areas for future investigation.

Comparative Analysis of Therapeutic Activities

The therapeutic potential of this compound has been primarily investigated for its antispasmodic and antioxidant effects. In contrast, daidzein and apigenin have been the subject of numerous studies exploring their anti-inflammatory, neuroprotective, and anticancer properties.

Antispasmodic Activity

This compound has shown notable antispasmodic effects in ex vivo studies.[1] It induces a concentration-dependent relaxation of histamine-precontracted guinea pig ileum and acetylcholine-precontracted rat duodenum.[1]

CompoundModelAgonistEC50 (µg/mL)Reference
This compound Isolated Guinea Pig IleumHistamine (3x10⁻⁶ M)8.04 ± 0.81[1]
This compound Isolated Rat DuodenumAcetylcholine9.35 ± 0.30[1]

EC50: Half maximal effective concentration.

Antioxidant Activity

The antioxidant profile of this compound presents a nuanced picture. While the crude methanolic extract of Mascarenhasia arborescens, from which this compound was isolated, showed antioxidant activity, a study reported that this compound itself does not possess direct antiradical activity as measured by the DPPH assay.[1] This suggests that its contribution to the overall antioxidant effect of the plant extract might be indirect or that it may act through different antioxidant mechanisms not captured by the DPPH assay. In contrast, daidzein and apigenin have well-documented antioxidant properties.

CompoundAssayKey FindingsReference
This compound DPPHNo direct antiradical activity reported in one study.[1]
Daidzein Various assaysDemonstrates antioxidant effects through activation of antioxidant pathways.
Apigenin DPPH, ABTS, FRAPExhibits potent antioxidant and free radical scavenging activities.
Anti-inflammatory, Anticancer, and Neuroprotective Activities

Currently, there is a significant lack of experimental data specifically investigating the anti-inflammatory, anticancer, and neuroprotective activities of this compound. However, the broader class of dihydrochalcones has been reported to possess these properties. In contrast, daidzein and apigenin have been extensively studied in these areas, with their mechanisms of action linked to the modulation of key signaling pathways.

Mechanisms of Action & Signaling Pathways

A major gap in the current understanding of this compound is the lack of studies elucidating its molecular mechanisms of action. The signaling pathways through which it exerts its antispasmodic and potential indirect antioxidant effects have not been identified.

In contrast, the signaling pathways modulated by daidzein and apigenin are well-characterized and provide a framework for potential investigation into this compound.

Daidzein Signaling Pathways

Daidzein's therapeutic effects are mediated through multiple signaling pathways:

  • Anti-inflammatory Effects: Daidzein has been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[2]

  • Neuroprotective Effects: Its neuroprotective actions are linked to the activation of the PI3K/Akt/mTOR pathway and the NRF-2 antioxidant signaling pathway.

  • Anticancer Effects: Daidzein can modulate estrogen receptor signaling and other pathways involved in cell proliferation and apoptosis.

Daidzein_Signaling cluster_inflammatory Anti-inflammatory cluster_neuro Neuroprotective LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory Daidzein_inf Daidzein Daidzein_inf->IKK Daidzein_inf->NFkB OxidativeStress Oxidative Stress PI3K PI3K OxidativeStress->PI3K Nrf2 Nrf2 OxidativeStress->Nrf2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NeuronalSurvival Neuronal Survival mTOR->NeuronalSurvival ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Daidzein_neu Daidzein Daidzein_neu->PI3K Daidzein_neu->Nrf2

Daidzein's modulation of inflammatory and neuroprotective pathways.
Apigenin Signaling Pathways

Apigenin exhibits pleiotropic effects by targeting a wide array of signaling cascades:

  • Anticancer Effects: Apigenin is known to inhibit the PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT, and Wnt/β-catenin pathways, all of which are critical in cancer cell proliferation, survival, and metastasis.

  • Anti-inflammatory Effects: Similar to daidzein, apigenin suppresses inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[3]

Apigenin_Signaling cluster_cancer Anticancer cluster_inflammation Anti-inflammatory Apigenin Apigenin PI3K_Akt_mTOR PI3K/Akt/mTOR Apigenin->PI3K_Akt_mTOR MAPK_ERK MAPK/ERK Apigenin->MAPK_ERK JAK_STAT JAK/STAT Apigenin->JAK_STAT Wnt_beta_catenin Wnt/β-catenin Apigenin->Wnt_beta_catenin NFkB_path NF-κB Pathway Apigenin->NFkB_path MAPK_path MAPK Pathway Apigenin->MAPK_path Cell_Proliferation Cell Proliferation PI3K_Akt_mTOR->Cell_Proliferation Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis MAPK_ERK->Cell_Proliferation JAK_STAT->Cell_Proliferation Wnt_beta_catenin->Cell_Proliferation Inflammation Inflammation NFkB_path->Inflammation MAPK_path->Inflammation

Apigenin's inhibitory effects on key cancer and inflammation pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the key cited studies.

Antispasmodic Activity of this compound
  • Isolated Guinea Pig Ileum Preparation:

    • A segment of the terminal ileum is isolated from a guinea pig.

    • The segment is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with a 95% O₂ / 5% CO₂ mixture.

    • The tissue is allowed to equilibrate under a resting tension of 1g for 30-60 minutes.

    • Contractions are induced by adding histamine to the organ bath.

    • The relaxant effect of this compound is assessed by adding cumulative concentrations to the pre-contracted tissue.

    • Isometric contractions are recorded using a force-displacement transducer.

  • Isolated Rat Duodenum Preparation:

    • A segment of the duodenum is isolated from a rat.

    • The preparation is mounted in an organ bath under similar conditions as the guinea pig ileum.

    • Contractions are induced by adding acetylcholine.

    • The relaxant effect of this compound is measured against the acetylcholine-induced contractions.

Antispasmodic_Workflow cluster_ileum Guinea Pig Ileum cluster_duodenum Rat Duodenum Ileum_Isolation Isolate Ileum Segment Ileum_Mount Mount in Organ Bath (Tyrode's, 37°C, O₂/CO₂) Ileum_Isolation->Ileum_Mount Ileum_Equilibrate Equilibrate (1g tension) Ileum_Mount->Ileum_Equilibrate Ileum_Contract Induce Contraction (Histamine) Ileum_Equilibrate->Ileum_Contract Ileum_this compound Add this compound (cumulative conc.) Ileum_Contract->Ileum_this compound Ileum_Record Record Isometric Contraction Ileum_this compound->Ileum_Record Duodenum_Isolation Isolate Duodenum Segment Duodenum_Mount Mount in Organ Bath (Tyrode's, 37°C, O₂/CO₂) Duodenum_Isolation->Duodenum_Mount Duodenum_Equilibrate Equilibrate Duodenum_Mount->Duodenum_Equilibrate Duodenum_Contract Induce Contraction (Acetylcholine) Duodenum_Equilibrate->Duodenum_Contract Duodenum_this compound Add this compound (cumulative conc.) Duodenum_Contract->Duodenum_this compound Duodenum_Record Record Contraction Duodenum_this compound->Duodenum_Record

Workflow for assessing the antispasmodic activity of this compound.
Antioxidant Activity Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • The test compound (this compound) is added to the DPPH solution.

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (around 517 nm).

    • A decrease in absorbance indicates radical scavenging activity.

  • Folin-Ciocalteu Assay (Total Phenolic Content):

    • The sample is mixed with the Folin-Ciocalteu reagent.

    • After a short incubation, a sodium carbonate solution is added to the mixture.

    • The reaction is allowed to proceed for a set time in the dark.

    • The absorbance of the resulting blue-colored solution is measured at a wavelength of around 765 nm.

    • The total phenolic content is determined by comparison with a standard curve, typically using gallic acid.

Discussion and Future Directions

The available evidence suggests that this compound possesses promising antispasmodic properties. However, its therapeutic potential is significantly underexplored compared to related flavonoids like daidzein and apigenin. The contradictory findings regarding its antioxidant activity warrant further investigation using a broader range of antioxidant assays to elucidate its precise mechanism.

The most critical area for future research is the elucidation of the signaling pathways modulated by this compound. Understanding its molecular targets is essential for its development as a potential therapeutic agent. Comparative studies directly evaluating the efficacy of this compound against daidzein and apigenin in various disease models are also necessary to establish its relative therapeutic value.

References

A Comparative Guide to Analytical Methods for the Quantification of Davidigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of davidigenin. While direct cross-validation studies for this compound are not extensively available in the current literature, this guide synthesizes data from studies on structurally similar isoflavones, such as daidzein and genistein, to provide a robust framework for method selection and validation.

Introduction

This compound, a dihydrochalcone, is a plant-derived compound with potential therapeutic applications. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. The two most prominent analytical techniques for this purpose are HPLC-DAD and UPLC-MS/MS. This guide presents a comparative overview of their performance characteristics and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Analysis

The following tables summarize the typical performance characteristics of HPLC-DAD and UPLC-MS/MS methods based on data from the analysis of analogous isoflavones. These values can be considered as benchmarks for the validation of analytical methods for this compound.

Table 1: Comparison of HPLC-DAD and UPLC-MS/MS Method Performance

ParameterHPLC-DADUPLC-MS/MS
Linearity (r²) > 0.9990[1]> 0.9990[2]
Limit of Detection (LOD) 0.006–0.015 µg/mL[1]0.021–0.280 ng/mL[2]
Limit of Quantification (LOQ) 0.020–0.052 µg/mL[1]0.05 - 10 ng[3]
Precision (RSD %) < 2% (Intra-day & Inter-day)[1]< 4.0% (Intra-day), < 6.2% (Inter-day)[4]
Accuracy (Recovery %) 97–105%[1]96.4–99.4%[2]
Selectivity Good, but potential for co-elutionExcellent, high specificity from MRM
Run Time Longer (typically 30-60 min)Shorter (typically < 15 min)
Cost & Complexity Lower cost, less complexHigher cost, more complex

Table 2: Typical Chromatographic Conditions

ParameterHPLC-DADUPLC-MS/MS
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[5]C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of acidified water and methanol/acetonitrile[5]Gradient of acidified water and acetonitrile
Flow Rate 0.5 - 1.0 mL/min[5]0.2 - 0.4 mL/min
Detection Diode Array Detector (DAD) at specific wavelengthTriple Quadrupole Mass Spectrometer (MRM mode)

Experimental Protocols

The following are generalized experimental protocols for the analysis of isoflavones, which can be adapted for this compound.

Sample Preparation

A critical step in the analysis of this compound from biological or botanical matrices is sample preparation. Common techniques include:

  • Solid-Phase Extraction (SPE): Often used for cleaning up complex samples like plasma and urine.

  • Liquid-Liquid Extraction (LLE): A conventional method for separating analytes based on their differential solubility in two immiscible liquids.

  • Ultrasonic-Assisted Extraction (UAE): Commonly employed for extracting compounds from plant materials using a solvent and ultrasonic waves.

HPLC-DAD Method
  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example, a mobile phase consisting of 0.1% formic acid in water (Solvent A) and methanol or acetonitrile (Solvent B).

  • Elution Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over 30-40 minutes to elute the compounds of interest.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Column Temperature: Maintained at a constant temperature, for instance, 30 °C.

  • Detection: The DAD is set to monitor a specific wavelength, which should be the wavelength of maximum absorbance for this compound. A full UV-Vis spectrum can also be recorded to aid in peak identification.

  • Quantification: Calibration curves are constructed by plotting the peak area of this compound standards against their known concentrations.

UPLC-MS/MS Method
  • Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is used for faster and more efficient separations.

  • Mobile Phase: Similar to HPLC, a gradient of acidified water and acetonitrile is commonly used.

  • Elution Program: Due to the higher efficiency of UPLC, the gradient elution is much shorter, typically under 15 minutes.

  • Flow Rate: A lower flow rate, for example, 0.3 mL/min, is generally used.

  • Column Temperature: Maintained at a controlled temperature, for instance, 40 °C.

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions. This technique provides high selectivity and sensitivity. The ESI source can be operated in either positive or negative ion mode, which needs to be optimized for this compound.

  • Quantification: Similar to HPLC, quantification is achieved using calibration curves constructed from the peak areas of this compound standards.

Mandatory Visualization

Analytical_Method_Cross_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Data Analysis & Comparison M1 Method 1 (e.g., HPLC-DAD) V1 Validation of Method 1 (Linearity, Precision, Accuracy, etc.) M1->V1 M2 Method 2 (e.g., UPLC-MS/MS) V2 Validation of Method 2 (Linearity, Precision, Accuracy, etc.) M2->V2 CV Analysis of Identical Samples by Both Validated Methods V1->CV V2->CV DA Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) CV->DA

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The choice between HPLC-DAD and UPLC-MS/MS for the quantification of this compound depends on the specific requirements of the study.

  • HPLC-DAD is a robust, cost-effective, and widely available technique suitable for routine quality control and analysis of relatively simple matrices where high sensitivity is not the primary concern.

  • UPLC-MS/MS offers superior sensitivity, selectivity, and speed, making it the method of choice for analyzing complex biological matrices, trace-level quantification, and high-throughput screening in drug metabolism and pharmacokinetic studies.

Ultimately, the selection should be based on a thorough evaluation of the analytical needs, available resources, and the complexity of the sample matrix. The provided data and protocols serve as a valuable starting point for the development and validation of analytical methods for this compound.

References

In Vivo Antitumor Activity: A Comparative Analysis of Daidzein and Apigenin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antitumor performance of the isoflavone daidzein and the flavone apigenin, supported by experimental data. Due to a lack of available in vivo studies on davidigenin, this guide focuses on daidzein, a structurally related isoflavone, and apigenin, a well-researched flavonoid, to offer valuable insights into the potential therapeutic efficacy of this class of compounds.

Comparative Analysis of In Vivo Antitumor Efficacy

The following tables summarize the quantitative data from preclinical animal studies, offering a direct comparison of the antitumor activities of daidzein and apigenin in xenograft models.

Table 1: Daidzein In Vivo Antitumor Activity
Cancer TypeCell LineAnimal ModelTreatment RegimenTumor Volume ReductionTumor Weight ReductionReference
Osteosarcoma143BBALB/c nude mice20 mg/kg daidzein via tail vein injection every 2 days for 9 daysSignificantly decreased compared to controlSignificantly decreased compared to control[1][2][3]
Table 2: Apigenin In Vivo Antitumor Activity
Cancer TypeCell LineAnimal ModelTreatment RegimenTumor Volume ReductionTumor Weight ReductionReference
Hepatocellular CarcinomaPLC/PRF/5BALB/c nu/nu mice200 or 300 mg/kg apigenin via intraperitoneal injection for 9 daysDose-dependent reductionNot reported[4]
MelanomaA375SMBALB/c nude mice25 or 50 mg/kg apigenin for 21 days35.0% reduction (25 mg/kg)Significantly decreased in both dose groups compared to control[5]
Cervical CancerC33ABALB/c nude mice50 mg/kg/day apigenin via intraperitoneal injection for 16 daysSignificantly reducedNot reported[6]
Renal Cell CarcinomaACHNNude mice30 mg/kg apigenin intraperitoneally every 3 days for 21 daysSuppressed tumor growthNot reported[7]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

General Protocol for Subcutaneous Xenograft Tumor Model

This protocol outlines the general procedure for establishing a subcutaneous xenograft model in mice to evaluate the in vivo antitumor activity of a compound.

  • Cell Culture: Human cancer cell lines (e.g., 143B osteosarcoma, PLC/PRF/5 hepatocellular carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in an incubator at 37°C with 5% CO2.[8]

  • Animal Models: Immunodeficient mice, such as BALB/c nude or nu/nu mice, are typically used to prevent rejection of human tumor cells.[9]

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 107 cells) are suspended in a sterile solution like phosphate-buffered saline (PBS) or a mixture with Matrigel and are subcutaneously injected into the flank of each mouse.[6][8]

  • Tumor Growth Monitoring: Once tumors become palpable, their volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is often calculated using the formula: (length × width²) / 2.[1][10]

  • Treatment Administration: When tumors reach a predetermined size (e.g., approximately 100-200 mm³), the mice are randomized into control and treatment groups.[1][6] The test compound (e.g., daidzein or apigenin) is administered via a specified route (e.g., intravenous, intraperitoneal) at a defined dose and schedule. The control group typically receives the vehicle solution.[1][4][5][6]

  • Data Collection and Analysis: Tumor volumes and body weights of the mice are monitored throughout the study. At the end of the experiment, mice are euthanized, and the tumors are excised and weighed. Statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups.[1][5]

Signaling Pathways and Mechanisms of Action

Daidzein and apigenin exert their antitumor effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers. Both daidzein and apigenin have been shown to inhibit this pathway, leading to decreased cancer cell viability.[11][12][13][14][15]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Daidzein Daidzein Daidzein->PI3K Apigenin Apigenin Apigenin->PI3K Apigenin->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway by daidzein and apigenin.

Experimental Workflow for In Vivo Antitumor Study

The following diagram illustrates a typical workflow for an in vivo study evaluating the antitumor activity of a test compound.

Experimental_Workflow A Cell Line Selection & Culture C Subcutaneous Tumor Implantation A->C B Animal Model (e.g., Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Control & Treatment Groups D->E F Compound Administration E->F G Data Collection (Tumor Volume, Body Weight) F->G H Endpoint: Tumor Excision & Weight G->H I Statistical Analysis H->I

Caption: A standard workflow for in vivo xenograft studies.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Davidigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance on the personal protective equipment (PPE), operational handling, and disposal of Davidigenin. Given the absence of a publicly available, detailed Safety Data Sheet (SDS) for this compound, this guidance is based on general laboratory safety principles for handling solid chemical compounds of unknown toxicity. It is imperative to obtain a substance-specific SDS from your supplier before commencing any work.

I. Immediate Safety Information

Due to the lack of specific toxicity and hazard data for this compound, a cautious approach is mandatory. Treat this compound as a potentially hazardous substance. The following recommendations are based on best practices for handling chemical compounds where the full hazard profile is not known.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Standard Rationale
Eyes Chemical safety gogglesANSI Z87.1Protects against dust particles and potential splashes.
Face Face shield (in addition to goggles)-Recommended when there is a risk of splashing or aerosol generation.
Hands Nitrile glovesASTM D6319Provides chemical resistance. Double-gloving is recommended.
Body Laboratory coat-Protects skin and personal clothing from contamination.
Respiratory N95 respirator or higherNIOSH-approvedRecommended when handling the powder outside of a fume hood to prevent inhalation of fine particles.
Feet Closed-toe shoes-Protects feet from spills.

II. Operational and Disposal Plans

Standard Operating Procedure for Handling this compound:

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds 1. Obtain and Review This compound SDS prep_ppe 2. Don Appropriate PPE prep_sds->prep_ppe prep_workspace 3. Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh 4. Weigh this compound in Fume Hood prep_workspace->handling_weigh handling_dissolve 5. Prepare Solution (if applicable) handling_weigh->handling_dissolve cleanup_decontaminate 6. Decontaminate Workspace handling_dissolve->cleanup_decontaminate cleanup_dispose 7. Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 8. Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Standard Operating Procedure for this compound.

Emergency Spill Response:

In the event of a this compound spill, follow this immediate response workflow.

spill_start Spill Occurs spill_alert 1. Alert Others in the Area spill_start->spill_alert spill_evacuate 2. Evacuate Immediate Area (if necessary) spill_alert->spill_evacuate spill_ppe 3. Don Additional PPE (if safe to do so) spill_evacuate->spill_ppe spill_contain 4. Contain the Spill (use absorbent pads for liquids, or wet paper towels for solids) spill_ppe->spill_contain spill_clean 5. Clean the Spill Area spill_contain->spill_clean spill_dispose 6. Dispose of Contaminated Materials as Hazardous Waste spill_clean->spill_dispose spill_report 7. Report the Incident to a Supervisor spill_dispose->spill_report

Caption: this compound Spill Response Workflow.

Disposal Plan:

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container. The label should include "Hazardous Waste," "this compound," and the date.

  • Liquid Waste: Collect in a sealed, compatible, and clearly labeled waste container.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

III. Experimental Protocols

As no specific experimental protocols involving this compound were found in the initial safety-focused search, it is crucial to conduct a thorough literature review for your specific application. When developing your experimental protocol, incorporate the handling and safety precautions outlined in this document.

Disclaimer: The information provided here is for guidance purposes only and is based on general laboratory safety principles. A comprehensive, substance-specific Safety Data Sheet (SDS) for this compound must be obtained from the chemical supplier and reviewed before any handling, storage, or use. The user is solely responsible for conducting a thorough risk assessment and implementing appropriate safety measures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.